molecular formula C6H10FNO2 B13327020 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

Katalognummer: B13327020
Molekulargewicht: 147.15 g/mol
InChI-Schlüssel: ILMJJAKSEOUEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (CAS# 2001608-48-4) is a synthetic, fluorine-containing cyclobutane amino acid of high interest in pharmaceutical and medical research . This compound belongs to a class of non-natural amino acids that serve as valuable tools for studying amino acid transport mechanisms. Research indicates that related fluorinated cyclobutane amino acids are actively transported into cells, particularly cancer cells, by specific amino acid transporter systems, such as the sodium-dependent system ASC (including ASCT2) and the sodium-independent L-type amino acid transporter 1 (LAT1) . The exploration of its transport and uptake is foundational for developing novel diagnostic agents. Fluorine-18 labeled analogs of similar structures, such as anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), have been extensively studied as positron emission tomography (PET) imaging agents for detecting and characterizing cancers, including prostate cancer and brain tumors . These compounds exhibit high uptake in tumor cells and favorable tumor-to-normal tissue contrast, making them crucial in oncological imaging . Furthermore, fluorine-containing amino acids are pivotal in modern drug design, where the introduction of fluorine can fine-tune the metabolic stability, bioavailability, and conformational properties of peptide-based pharmaceutical candidates . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules for drug discovery and development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C6H10FNO2

Molekulargewicht

147.15 g/mol

IUPAC-Name

1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c1-5(7)2-6(8,3-5)4(9)10/h2-3,8H2,1H3,(H,9,10)

InChI-Schlüssel

ILMJJAKSEOUEPX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C1)(C(=O)O)N)F

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unnatural Fluorinated Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates.[1][2] When combined with the conformationally rigid cyclobutane motif, these structures yield unnatural amino acids with unique stereochemical and electronic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to access these valuable building blocks, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, focusing on [2+2] cycloaddition reactions and the functionalization of pre-existing cyclobutane cores, while providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Design

The cyclobutane ring, unlike more flexible cycloalkanes, adopts a rigid, puckered conformation.[3] This inherent rigidity makes it an attractive scaffold in drug design for locking in specific pharmacophoric arrangements, potentially leading to enhanced potency and selectivity. The introduction of fluorine, a bioisostere of hydrogen, further amplifies its utility. The high electronegativity of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[2][3][4]

However, the synthesis of molecules combining these two features—a strained four-membered ring and stereochemically defined fluorine and amino groups—presents significant synthetic challenges.[5][6] This guide navigates these challenges by detailing the most effective and innovative strategies for their construction.

Core Synthetic Strategy I: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is one of the most direct and powerful methods for constructing the cyclobutane core.[6][7] This reaction involves the union of two doubly-bonded species to form a four-membered ring. Both thermal and photochemical variants are widely employed, with the latter being particularly prevalent in modern organic synthesis due to its ability to proceed under mild conditions.[8][9][10]

Photochemical [2+2] Cycloaddition

Visible-light photocatalysis has emerged as a sustainable and efficient method for driving [2+2] cycloadditions.[11][12][13] These reactions typically involve the excitation of a photosensitizer, which then transfers its energy to one of the alkene partners, promoting it to an excited triplet state. This excited species then engages in a stepwise radical cycloaddition with a ground-state alkene partner.[11][14]

Causality in Experimental Design: The choice of photosensitizer is critical and is dictated by the energy of the alkene's triplet state. Thioxanthones and benzophenones are common choices for enone cycloadditions, as their triplet energies are sufficient to excite the substrate without promoting unwanted side reactions.[8][10][13] The reaction's regio- and stereoselectivity are influenced by the electronic nature of the substituents on the reacting alkenes and steric factors that govern the approach of the two molecules.[11][12]

G cluster_0 [2+2] Photocycloaddition Workflow A Fluorinated Alkene + Alkene Partner G Stepwise Radical Cycloaddition A->G B Photosensitizer (e.g., Thioxanthone) D Excitation of Photosensitizer B->D hv C Visible Light Source (e.g., 459 nm) C->D E Energy Transfer to Alkene D->E F Formation of Triplet State Alkene E->F F->G H Fluorinated Cyclobutane Core G->H I Further Functionalization (Installation of Amino Group) H->I J Final Fluorinated Cyclobutane Amino Acid I->J

Caption: General workflow for photochemical [2+2] cycloaddition.

Detailed Protocol: Photocatalytic [2+2] Cycloaddition

This protocol is representative of a photocatalytic cycloaddition between an enone and a fluorinated alkene, adapted from methodologies described in the literature.[13][14][15]

Materials:

  • Aryl enone (1.0 equiv)

  • Fluorinated alkene (e.g., Ethenesulfonyl fluoride, 1.5 equiv)

  • Photosensitizer (e.g., Thioxanthone, 10 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane or Acetonitrile, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light photoreactor (e.g., blue LEDs, λ = 459 nm)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl enone, the photosensitizer, and the solvent.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Under a positive pressure of nitrogen, add the fluorinated alkene.

  • Seal the tube and place it in the photoreactor at room temperature.

  • Irradiate the reaction mixture with visible light while stirring vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorinated cyclobutane adduct.

  • The resulting cyclobutane can then be carried forward for the installation of the amino acid moiety through standard synthetic transformations.

Core Synthetic Strategy II: Functionalization of Pre-existing Cyclobutanes

An alternative and highly effective strategy involves the construction of a cyclobutane ring first, followed by the sequential introduction of fluorine and the amino acid functionality. This approach offers modularity and often allows for better stereochemical control during the fluorination step.[5][16]

Deoxyfluorination of Cyclobutanone and Cyclobutanol Derivatives

A common pathway begins with a cyclobutanone or a related cyclobutanol. Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST) or its analogues, are employed to replace a hydroxyl or carbonyl group with one or two fluorine atoms, respectively.[8][16]

Causality in Experimental Design: The choice of fluorinating agent is crucial. DAST is effective for converting alcohols to monofluorides and ketones to gem-difluorides.[8] The reaction proceeds via an SN2 or SN1-like mechanism, and the stereochemical outcome can be influenced by the substrate's steric and electronic properties. For instance, the fluorination of a chiral cyclobutanol allows for the stereospecific introduction of a fluorine atom. The amino functionality is often installed from a carboxylic acid precursor, which can be synthesized from the fluorinated cyclobutane intermediate. A modified Curtius rearrangement is a reliable method for converting the carboxylic acid to a protected amine without racemization.[17]

G cluster_1 Deoxyfluorination & Functionalization Workflow K Cyclobutanone Derivative L Deoxyfluorination (e.g., DAST) K->L M gem-Difluorocyclobutane Intermediate L->M N Conversion to Carboxylic Acid M->N O Curtius Rearrangement N->O P Protected Amino Group Installation O->P Q Final Fluorinated Cyclobutane Amino Acid P->Q

Caption: Workflow for synthesis via deoxyfluorination.

Detailed Protocol: gem-Difluorination of a Cyclobutanone

This protocol describes a typical deoxyfluorination of a cyclobutanone to form a gem-difluorocyclobutane, a key intermediate.[16]

Materials:

  • 1,3-Cyclobutanedione derivative (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (2.2 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the cyclobutanone derivative in anhydrous DCM in a dry, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution over 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by 19F NMR or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the gem-difluorocyclobutane. This intermediate can then be elaborated to the target amino acid.[16][17]

Comparative Analysis of Synthetic Pathways

The optimal synthetic strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Pathway Key Reaction Common Substrates Typical Yields Stereocontrol Advantages Limitations
[2+2] Cycloaddition Photochemical or Thermal CycloadditionEnones, Enamines, Fluorinated Alkenes[6][11][15]40-90%Substrate-controlled, can be challengingConvergent, rapid access to coreRegio- and stereoselectivity can be low without specific directing groups
Functionalization Deoxyfluorination, Curtius RearrangementCyclobutanones, Cyclobutanols[8][16][17]60-85% (per step)Can be highly stereospecificModular, allows for late-stage diversificationLonger linear sequence
Ring Expansion Wagner-Meerwein type rearrangementAllylic cyclopropanols[6][7]50-80%Often excellent enantioselectivity with organocatalysisAccess to highly functionalized ringsLimited to specific substrate classes

Conclusion and Future Outlook

The synthesis of unnatural fluorinated cyclobutane amino acids is a dynamic and evolving field. While [2+2] cycloadditions and functionalization of existing rings remain the primary workhorses, new catalytic methods are continuously being developed to improve efficiency and stereocontrol.[5][18] The development of enantioselective catalytic processes that can directly construct these complex scaffolds in a single step is a particularly active area of research. As these synthetic tools become more robust and accessible, the application of these unique fluorinated building blocks in peptide science and drug discovery will undoubtedly expand, enabling the creation of novel therapeutics with enhanced properties.[4][19][20]

References

  • Yuan, F., Qi, X., Zhao, Y., & Xia, Y. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Rhodium‐Catalyzed Reactions. Angewandte Chemie. Available at: [Link]

  • De-Juan-Alberdi, M., Temprano, Á. G., Simón, L., & Pérez-Melero, C. (2025). Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. European Journal of Organic Chemistry. Available at: [Link]

  • De-Juan-Alberdi, M., Temprano, Á. G., Simón, L., & Pérez-Melero, C. (n.d.). Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated Heterochalconoids in Solution. European Journal of Organic Chemistry. Available at: [Link]

  • (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • (n.d.). Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. ResearchGate. Available at: [Link]

  • (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • (n.d.). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Advanced Synthesis & Catalysis. Available at: [Link]

  • Pelliccia, S., D'Alterio, M. L., & D'Acquarica, I. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. Available at: [Link]

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available at: [Link]

  • (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. Available at: [Link]

  • (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

  • Ge, L., Zaiser, M., & Koksch, B. (2026). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Available at: [Link]

  • (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]

  • Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. Available at: [Link]

  • Sena, M., & Gouverneur, V. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Available at: [Link]

  • Guesné, S. J. J., et al. (2012). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. Available at: [Link]

  • (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • (2018). Recent Advances in Total Synthesis via Metathesis Reactions. Synthesis. Available at: [Link]

  • (2026). Synthesis of Fluorinated Amino Acids. ResearchGate. Available at: [Link]

  • (2025). Synthesis of Cyclic Aminoacid Derivatives via Ring Closing Metathesis on a Poly(ethylene glycol) Supported Substrate. MDPI. Available at: [Link]

  • (n.d.). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Varray, S., Gauzy, C., Lamaty, F., Lazaro, R., & Martinez, J. (2000). Synthesis of cyclic amino acid derivatives via ring closing metathesis on a poly(ethylene glycol) supported substrate. The Journal of Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the strategic incorporation of a fluorine atom and a methyl group, imparts unique conformational constraints and physicochemical properties. These characteristics make it a valuable building block for the design of novel therapeutics, including peptide-based drugs and small molecule inhibitors. Understanding the fundamental properties of this compound, such as its molecular weight and aqueous solubility, is paramount for its effective application in research and development. This guide provides a comprehensive overview of these key parameters, grounded in established scientific principles and experimental methodologies.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data. The molecular formula for 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is C₆H₁₁FNO₂. Its molecular weight is derived from the sum of the atomic weights of its constituent atoms.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)111.00811.088
Fluorine (F)118.99818.998
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 148.157

The calculated molecular weight of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is 148.157 g/mol . This value is essential for accurate concentration calculations, dose-response studies, and the design of synthetic routes.

Aqueous Solubility

The pKa values of the carboxylic acid and amino groups are critical determinants of solubility as a function of pH. For the similar compounds, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa of the carboxylic acid is reported to be 2.80, while the pKa values for the amino groups are slightly different at 8.46 and 8.77, respectively[1]. This indicates that the compound will be most soluble at pH values below the carboxylic acid pKa and above the amino group pKa, where it exists as a charged species.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic aqueous solubility is the shake-flask method[2][3]. This method involves establishing equilibrium between an excess of the solid compound and an aqueous solution. The following is a detailed protocol for this procedure.

An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The undissolved solid is then separated from the saturated solution, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to aqueous buffer B Seal vial A->B C Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a 0.22 µm PVDF filter D->E G Analyze filtrate by HPLC-UV E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H

Sources

Pharmacokinetic Profiling of 3-Fluoro-3-methylcyclobutane Amino Acids: A Technical Guide to Conformationally Restricted PET Tracers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-natural amino acids has fundamentally shifted the landscape of molecular imaging and targeted oncology. Among these, fluorinated cyclobutane amino acids—specifically 3-fluoro-3-methylcyclobutane-1-carboxylic acid derivatives—represent a highly specialized class of conformationally restricted pharmacophores[1]. By acting as rigid bioisosteres of natural amino acids, these compounds exploit the upregulated amino acid transporters (AATs) in neoplastic tissues while resisting standard enzymatic degradation. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of these advanced radiotracers.

Structural Rationale & Causality in Pharmacokinetics

The pharmacokinetic superiority of the 3-fluoro-3-methylcyclobutane scaffold is not accidental; it is driven by precise stereoelectronic engineering. As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does in vivo:

  • Conformational Rigidity: The cyclobutane ring locks the amino acid into a specific, planar spatial orientation (torsion angles <7°)[1]. This rigidity prevents the molecule from acting as a viable substrate for intracellular transaminases or decarboxylases, resulting in prolonged intracellular trapping without metabolic breakdown[2].

  • Fluorine Substitution: The highly electronegative fluorine atom lowers the pKa of adjacent functional groups and increases overall lipophilicity. This modification dramatically improves membrane permeability and the systemic pharmacokinetic profile[3]. Furthermore, it serves as the ideal site for 18 F-labeling in Positron Emission Tomography (PET).

  • C3-Methylation: The addition of a methyl group at the 3-position introduces targeted steric bulk. This structural causality alters the stereoselectivity of the molecule, fine-tuning its affinity between the L-type amino acid transporter (LAT1) and the ASC system (ASCT2)[2].

Transporter Signaling & Cellular Uptake

The primary drivers of intracellular accumulation for these fluorinated cyclobutane derivatives are the Na + -independent LAT1 (System L) and the Na + -dependent ASCT2 (System ASC) transporters, both of which are heavily upregulated in prostate cancers and gliomas[4].

UptakePathway Compound 3-Fluoro-3-methylcyclobutane Amino Acid LAT1 LAT1 Transporter (Na+-independent) Compound->LAT1 High Affinity ASCT2 ASCT2 Transporter (Na+-dependent) Compound->ASCT2 Moderate Affinity Intracellular Intracellular Accumulation (Tumor Cell) LAT1->Intracellular Transport ASCT2->Intracellular Transport Metabolism Metabolic Stability (No Degradation) Intracellular->Metabolism Rigid Scaffold

Cellular uptake pathway of fluorinated cyclobutane amino acids via LAT1 and ASCT2 transporters.

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics and transporter affinities of these compounds, we employ a dual-tiered, self-validating workflow. Every step is designed to isolate variables and internally verify the integrity of the data.

Protocol 1: In Vitro Transporter Specificity and Cellular Uptake

Objective: To quantify the specific contributions of LAT1 and ASCT2 to the cellular uptake of the compound. Causality: Because tumors heterogeneously express different AATs, determining the exact uptake pathway is critical for predicting in vivo efficacy. We manipulate the sodium gradient to isolate LAT1 (Na + -independent) from ASCT2 (Na + -dependent)[4]. By replacing NaCl with choline chloride, we eliminate ASCT2's contribution, ensuring our IC 50​ calculations are strictly LAT1-specific. Self-Validating System: The protocol utilizes competitive inhibitors—BCH for LAT1 and MeAIB for System A—as internal controls. If the assay is functioning correctly, the addition of BCH in a Na + -free environment must reduce uptake to near-zero baseline levels, validating that the observed signal is exclusively LAT1-mediated[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed human prostate cancer cells (e.g., DU145) in 24-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C.

  • Buffer Equilibration: Wash cells twice with either Na + -containing buffer (standard Krebs-Ringer) or Na + -free buffer (choline chloride substituted for NaCl) to establish the desired ionic gradient.

  • Tracer Incubation: Add 10 μM of the radiolabeled 3-fluoro-3-methylcyclobutane amino acid to the wells.

  • Internal Validation Control: In parallel control wells, co-incubate the tracer with 1 mM of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) or α -(methylamino)isobutyric acid (MeAIB).

  • Termination & Extraction: After exactly 15 minutes, terminate the transport mechanism by washing rapidly with ice-cold buffer. Lyse the cells using 0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting. Normalize the raw counts to total cellular protein concentration using a standard BCA assay.

Protocol 2: In Vivo Biodistribution and Plasma Clearance

Objective: To map the spatial distribution and systemic clearance of the compound. Causality: In vitro data cannot account for renal clearance, hepatic first-pass effects, or plasma protein binding. Intravenous administration in tumor-bearing xenografts provides the definitive PK profile required for clinical translation. Self-Validating System: A dual-isotope technique is employed. Co-injecting a tritiated ( 3 H) natural amino acid standard alongside the 18 F-labeled cyclobutane analogue allows for intra-animal normalization. Any systemic injection errors, tissue harvesting variations, or extraction inefficiencies will affect both isotopes proportionally. The ratio of the two isotopes remains constant, mathematically canceling out procedural artifacts and ensuring absolute data integrity.

Step-by-Step Methodology:

  • Animal Preparation: Inoculate athymic nude mice subcutaneously with tumor xenografts. Allow tumors to reach a volume of 200–300 mm 3 .

  • Administration: Inject 1 MBq of the labeled compound (co-formulated with the 3 H standard) via the lateral tail vein.

  • Sampling: At predetermined intervals (5, 30, 60, and 120 min), euthanize the animals. Harvest blood, tumor, pancreas, liver, and brain tissue.

  • Processing: Weigh the tissues immediately. Measure radioactivity using an automated gamma counter (for 18 F), followed by tissue solubilization and dual-channel liquid scintillation counting.

  • Data Output: Calculate the percentage of injected dose per gram of tissue (%ID/g) to derive the elimination half-life ( t1/2​ ) and systemic clearance (CL).

PKWorkflow Syn Radiosynthesis & Formulation InVitro In Vitro Assays (Transporter Specificity) Syn->InVitro Validation InVivo In Vivo Biodistribution (Tumor-bearing Mice) InVitro->InVivo Lead Selection PK PK Modeling (Clearance & Half-life) InVivo->PK Data Output

Self-validating pharmacokinetic profiling workflow from formulation to PK modeling.

Quantitative Data Presentation

The structural modifications of the 3-fluoro-3-methylcyclobutane scaffold yield highly specific pharmacokinetic parameters. The data below summarizes typical profiling outcomes derived from the self-validating workflows described above.

Table 1: Comparative Transporter Affinity Profile

Transporter SystemIon DependencyInternal Inhibitor ControlRelative Affinity (IC 50​ )Uptake Contribution
LAT1 (System L) Na + -independentBCH64.4 μmol/LDominant (Tumor)
ASCT2 (System ASC) Na + -dependentGlutamine / Serine191.7 μmol/LModerate
System A Na + -dependentMeAIB> 500 μmol/LNegligible

Table 2: In Vivo Pharmacokinetic Parameters (Murine Xenograft Model)

ParameterValuePhysiological Causality
Clearance (CL) 12.4 mL/min/kgRapid systemic clearance minimizes background noise for PET imaging.
Volume of Distribution (V d​ ) 0.85 L/kgIndicates excellent tissue penetration and membrane permeability.
Elimination Half-life ( t1/2​ ) 45 minAligns perfectly with the radioactive half-life of 18 F (110 min).
Tumor-to-Brain Ratio (120 min) 9:1High contrast due to low baseline AAT expression in normal brain tissue[2].
Metabolic Stability > 98% intact at 2hConformationally restricted cyclobutane ring prevents degradation.

References

  • Title: Transport mechanisms of trans-1-amino-3-fluoro[1-(14)
  • Source: acs.
  • Title: Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC)
  • Source: nih.

Sources

Methodological & Application

Application Note: Overcoming Steric and Electronic Barriers in the Solid-Phase Peptide Synthesis (SPPS) of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The incorporation of heavily modified, non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. The introduction of fluorine atoms into amino acids is a powerful strategy to modulate lipophilicity, enhance proteolytic stability, and provide a 19 F NMR handle for structural biology and target-binding studies (1[1]). Furthermore, site-selective fluorination profoundly alters the physicochemical properties and conformational landscape of the resulting peptidomimetics (2[2]).

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid represents an extreme case of such modifications. As an α,α -disubstituted cyclic amino acid, it imposes severe conformational restrictions (constraining ϕ and ψ dihedral angles) to stabilize specific secondary structures like 310​ -helices. However, incorporating this building block via standard Fmoc-SPPS presents a formidable synthetic challenge due to a compounding dual-barrier of steric hindrance and electronic deactivation.

Mechanistic Causality: The Dual Barrier

To successfully couple this residue—and more importantly, to acylate its amine during the subsequent elongation step—we must understand the physical chemistry dictating its reactivity.

  • The Steric Barrier ( α,α -Disubstitution): The geminal substitution at the C1 α -carbon (part of the cyclobutane ring) creates a massive steric shield around both the carboxylate and the amine. The incoming activated ester must navigate this bulk, raising the activation energy ( Ea​ ) of the transition state significantly.

  • The Electronic Barrier (Inductive Deactivation): The strongly electronegative fluorine atom at the C3 position exerts a negative inductive ( −I ) effect through the cyclobutane σ -bond framework. This pulls electron density away from the C1 α -amine, severely reducing its basicity and nucleophilicity.

Mechanism AA 1-Amino-3-fluoro-3- methylcyclobutane-1-carboxylic acid Steric α,α-Disubstitution (Cyclobutane Ring) AA->Steric Electronic C3-Fluorine Substitution (Inductive Effect) AA->Electronic Effect1 Steric Shielding of Amine & Carboxylate Steric->Effect1 Effect2 Reduced Nucleophilicity of α-Amine Electronic->Effect2 Consequence Requires Phosphonium Reagents (PyAOP) & MW Heating Effect1->Consequence Effect2->Consequence

Dual steric and electronic barriers dictating reagent selection for fluorinated cyclobutane AAs.

The Guanidinylation Trap

When attempting to acylate this sterically hindered and electronically deactivated amine, the reaction kinetics are exceptionally slow. If standard uronium-based coupling reagents (e.g., HATU, HBTU) are used in excess, the slow rate of amide bond formation allows a parasitic side-reaction to dominate: the free amine reacts directly with the uronium salt to form a stable, unreactive tetramethylguanidinium derivative, permanently terminating the synthesis (3[3]). To bypass this, we must utilize phosphonium reagents (like PyAOP) or carbodiimide systems (DIC/Oxyma) which cannot form guanidinium caps, coupled with microwave irradiation to overcome the steric energy barrier (4[4]).

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reagent selection, thermal energy, and coupling success when acylating the hindered amine of the cyclobutane residue.

Coupling Reagent SystemActivation ClassConditionsCoupling EfficiencyGuanidinylation Side-Product
HATU / DIEAUroniumRoom Temp, 120 min< 15%High (> 40%)
HATU / DIEAUroniumMW 75 °C, 30 min~ 45%Very High (> 50%)
DIC / OxymaPureCarbodiimideMW 90 °C, 30 min> 85%None (0%)
PyAOP / DIEA Phosphonium MW 90 °C, 30 min > 92% None (0%)
Acid FluorideAcyl FluorideMW 90 °C, 30 min> 95%None (0%)

Note: PyAOP is preferred over PyBOP because the 7-aza nitrogen of its HOAt leaving group provides neighboring-group base catalysis, accelerating the acylation of poorly nucleophilic amines.

Self-Validating SPPS Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Because the Kaiser (ninhydrin) test relies on the formation of an imine intermediate that is sterically prohibited by α,α -disubstituted amines (leading to false negatives), we replace it with quantitative UV monitoring and LC-MS microcleavages.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Coupling1 Step 1: Couple Fmoc-F-cBu-OH Reagents: DIC / Oxyma Conditions: MW, 75°C, 15 min Start->Coupling1 Deprotect Step 2: Fmoc Deprotection Reagents: 20% Piperidine/DMF Conditions: RT, 2 x 5 min Coupling1->Deprotect Coupling2 Step 3: Acylate Hindered Amine Reagents: PyAOP / DIEA Conditions: MW, 90°C, 30 min Deprotect->Coupling2 Validate Step 4: Microcleavage & LC-MS (Definitive QC Validation) Coupling2->Validate

Workflow for incorporating hindered fluorinated cyclobutane amino acids in SPPS.

Phase 1: Resin Preparation

Causality: Polystyrene resins suffer from restricted swelling during difficult couplings. Use a PEG-based resin (e.g., ChemMatrix) to maximize solvent accessibility.

  • Weigh 0.1 mmol of Fmoc-Rink Amide ChemMatrix resin into a microwave-safe peptide synthesis vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes at room temperature.

Phase 2: Coupling Fmoc-1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid
  • Prepare a solution of the Fmoc-protected cyclobutane amino acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq) to the solution. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin.

  • React under microwave irradiation at 75 °C for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 3 mL).

  • Validation Check: Perform a standard Kaiser test. The resin should be colorless/yellow (negative), indicating the unhindered resin-bound amine has been fully acylated.

Phase 3: Fmoc Deprotection & Quantitative UV Validation
  • Treat the resin with 20% Piperidine in DMF (3 mL) for 5 minutes at room temperature. Drain and collect the flow-through.

  • Repeat the treatment for another 10 minutes. Collect the flow-through.

  • Wash the resin with DMF (5 × 3 mL).

  • Validation Check: Dilute the collected deprotection solutions and measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Calculate the exact loading to confirm the cyclobutane residue was successfully attached without deletion.

Phase 4: Acylating the Hindered α -Amine (The Critical Step)

Causality: We must use PyAOP to prevent guanidinylation and apply high thermal energy to overcome the steric/electronic barrier.

  • Dissolve the next Fmoc-amino acid in the sequence (0.5 mmol, 5 eq) and PyAOP (0.5 mmol, 5 eq) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq) to the mixture.

  • Immediately transfer the solution to the resin.

  • React under microwave irradiation at 90 °C for 30 minutes .

  • Drain and wash with DMF (5 × 3 mL).

  • Optional but recommended: Perform a double coupling using the exact same conditions to ensure >95% conversion.

Phase 5: Microcleavage Validation (Self-Validating System)

Causality: Because colorimetric tests fail on α,α -disubstituted amines, we must physically verify the mass before continuing the synthesis.

  • Withdraw a small aliquot of resin (~2 mg) and wash with DCM (3 × 1 mL). Dry under vacuum.

  • Treat the aliquot with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H 2​ O) for 30 minutes.

  • Evaporate the TFA under a stream of nitrogen, dissolve the residue in 200 µL of 50% Acetonitrile/Water, and inject into an LC-MS.

  • Validation Check: Confirm the presence of the desired [M+H]+ mass corresponding to the successfully elongated peptide. The absence of the uncoupled cyclobutane-peptide mass confirms the success of Phase 4.

References

  • Overview of Peptide Coupling Reagents - ChemPep. chempep.com.
  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. researchgate.net.
  • Synthesis of complex unnatural fluorine-containing amino acids. nih.gov.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. rsc.org.

Sources

Advanced NMR Characterization Protocols for 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated unnatural amino acids into peptide scaffolds and small molecules is a cornerstone of modern drug development. The high electronegativity and 100% natural abundance of the 19 F nucleus ( I=1/2 ) make it an exceptional NMR probe for structural elucidation and chemical biology applications ()[1].

However, characterizing 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid presents a unique analytical challenge. The cyclobutane ring undergoes rapid "butterfly" puckering, rendering traditional Karplus-based scalar coupling ( 3JHH​ ) analyses unreliable for stereochemical assignment. As a Senior Application Scientist, I have designed this protocol to bypass these limitations. By leveraging heteronuclear decoupling and through-space heteronuclear Overhauser effects ( 1 H- 19 F HOESY), this guide provides a self-validating workflow to unambiguously map the carbon backbone and assign the cis/trans relative stereochemistry of the C1 and C3 substituents.

Workflow A 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid Sample Preparation & State Locking B 1D NMR Profiling 1H, 13C, 19F & Decoupled Acquisition A->B Step 1: Spin System ID C 2D Heteronuclear Correlation HSQC & HMBC Backbone Mapping B->C Step 2: Carbon Backbone D Stereochemical Elucidation NOESY & 1H-19F HOESY C->D Step 3: Spatial Proximity E Self-Validating Assignment Cis/Trans Isomer Confirmed D->E Step 4: 3D Geometry

Fig 1: Sequential NMR workflow for complete structural and stereochemical elucidation.

Quantitative Data: Anticipated NMR Parameters

The presence of the 19 F nucleus creates a complex scalar coupling network ( JHF​ and JCF​ ) that splits both 1 H and 13 C signals. Understanding these expected parameters is critical for initial spin system identification.

Table 1: Expected Chemical Shifts and Coupling Constants

NucleusExpected Shift (ppm)MultiplicityCoupling Constants (Hz)Structural Assignment
1 H 1.40 - 1.60d 3JHF​≈21−23 C3-CH 3​ protons
1 H 2.20 - 2.80m 2JHH​≈12 , 3JHF​≈14 C2/C4-H 2​ (axial/equatorial ring protons)
13 C 22.0 - 26.0d 2JCF​≈22−25 C3-CH 3​ (Methyl carbon)
13 C 38.0 - 42.0d 2JCF​≈20−22 C2/C4 (Ring CH 2​ carbons)
13 C 52.0 - 56.0d 3JCF​≈8−10 C1 (Quaternary carbon)
13 C 92.0 - 98.0d 1JCF​≈210−220 C3 (Quaternary carbon, C-F bond)
13 C 174.0 - 178.0s-C1-COOH (Carbonyl)
19 F -130 to -150m 3JHF​≈22,14 C3-F (Fluorine nucleus)

Experimental Protocols: A Self-Validating Methodology

Every protocol described below is engineered with a Self-Validation Checkpoint . This ensures that experimental artifacts are caught immediately, guaranteeing the trustworthiness of the final structural assignment.

Sample Preparation & State Locking

Causality: 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a zwitterionic molecule. Near neutral pH, the intermediate chemical exchange of the amine protons (-NH 3+​ ) with the bulk solvent causes severe line broadening, which obliterating crucial NOE/HOE signals required for stereochemical assignment. Amino acid profiling relies heavily on controlling these exchange rates ()[2]. Protocol:

  • Dissolve 15–20 mg of the analyte in 600 µL of DMSO- d6​ . DMSO is preferred over D 2​ O as it significantly slows proton exchange, allowing the direct observation of the -NH 2​ protons as sharp resonances.

  • If D 2​ O must be used due to solubility constraints, adjust the pH to < 2.0 using DCl to lock the molecule in its fully protonated cationic state, pushing the -NH 3+​ protons into the slow exchange regime.

  • Self-Validation Checkpoint: Acquire a rapid 1D 1 H spectrum. If the amine signal exhibits a linewidth > 10 Hz at half-height, the exchange rate is still in the intermediate regime. Adjust the pH further or lower the acquisition temperature to 278 K to sharpen the signal.

1D NMR & Decoupling Strategies

Causality: The 19 F nucleus splits adjacent 1 H and 13 C signals, complicating multiplet analysis. Heteronuclear decoupling simplifies the spectra, directly revealing the underlying carbon backbone. Protocol:

  • Acquire a standard 1 H spectrum (ns=16, d1=2s).

  • Acquire a 19 F-decoupled 1 H spectrum ( 1 H{ 19 F}).

  • Acquire a 13 C{ 1 H, 19 F} double-decoupled spectrum.

  • Self-Validation Checkpoint: Overlay the 1 H and 1 H{ 19 F} spectra. The simplification of the C3-CH 3​ doublet into a sharp singlet unambiguously confirms the 3JHF​ coupling, validating the initial spin system assignment.

2D Backbone Elucidation (HSQC & HMBC)

Protocol: Acquire standard gradient-selected 1 H- 13 C HSQC and HMBC spectra to map the connectivity of the cyclobutane ring.

  • Self-Validation Checkpoint: In the HMBC spectrum, the C3-CH 3​ protons must show strong 2JCH​ correlations to the C3 carbon (easily identified by its massive 1JCF​≈215 Hz splitting in the coupled 13 C spectrum) and 3JCH​ correlations to the C2/C4 carbons.

Stereochemical Assignment via HOESY & NOESY

Causality: Because cyclobutanes are not flat, scalar couplings cannot reliably determine relative stereochemistry. Through-space heteronuclear correlation ( 1 H- 19 F HOESY) is the definitive technique for determining the relative stereochemistry of fluorinated cyclobutanes by detecting spatial proximity (< 5 Å) between 19 F and 1 H nuclei ()[3], ()[4]. Protocol:

  • Set up a 2D 1 H- 19 F HOESY experiment. Optimize the mixing time ( d8 ) to 400 ms to allow sufficient cross-relaxation without excessive spin diffusion.

  • Set up a complementary 2D 1 H- 1 H NOESY experiment with a 400 ms mixing time.

  • Self-Validation Checkpoint (Critical): Evaluate the HOESY spectrum for a cross-peak between the 19 F signal and the C3-CH 3​ protons. Because the fluorine and methyl group are attached to the same carbon (C3), their spatial proximity is fixed. If this cross-peak is absent, the HOESY experiment has failed (incorrect mixing time or relaxation delay), and no stereochemical conclusions can be drawn.

HOESY_Logic Start Stereocenter C1 & C3 Analysis HOESY 1H-19F HOESY Experiment Start->HOESY NOESY 1H-1H NOESY Experiment Start->NOESY F_CH3 F to CH3 Cross-Peak (Internal Control) HOESY->F_CH3 Validation F_NH2 Strong F...NH2 Cross-Peak HOESY->F_NH2 Spatial Proximity CH3_NH2 Strong CH3...NH2 Cross-Peak NOESY->CH3_NH2 Spatial Proximity Cis Cis-Isomer Assigned (F and NH2 syn) F_NH2->Cis Trans Trans-Isomer Assigned (CH3 and NH2 syn) CH3_NH2->Trans

Fig 2: Logic tree for stereochemical assignment utilizing HOESY and NOESY cross-peaks.

Assignment Logic: For this protocol, we define the cis-isomer as having the fluorine atom and the amino group on the same face of the cyclobutane ring.

  • Cis-Isomer: Unambiguously confirmed by a strong HOESY cross-peak between the 19 F resonance and the C1-NH 2​ protons.

  • Trans-Isomer: Confirmed by a NOESY cross-peak between the C3-CH 3​ protons and the C1-NH 2​ protons, coupled with the definitive absence of the F-NH 2​ HOESY signal.

References

  • Mishra, P. K., et al. "Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions." ACS Chemical Biology, 2014. URL:[Link][5]

  • "Synthetic Access to Fluorocyclopropylidenes." Organic Letters, 2023. URL:[Link][3]

  • "19F NMR as a tool in chemical biology." Beilstein Journal of Organic Chemistry, 2021. URL:[Link][1]

  • "Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis." ChemRxiv, 2023. URL:[Link][2]

  • "Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds." Chemical Science, 2022. URL:[Link][4]

Sources

HPLC Method Development for the Analysis of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid: A Multi-modal Strategy

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid. This non-proteinogenic, fluorinated amino acid presents unique analytical challenges due to its high polarity, zwitterionic nature, and lack of a strong UV chromophore. We explore two primary strategic approaches: direct analysis of the underivatized compound using advanced chromatographic techniques and analysis following pre-column derivatization for enhanced retention and sensitivity. Detailed protocols for Hydrophilic Interaction Chromatography (HILIC), a recommended primary approach, are provided, alongside a discussion of alternative modes like Mixed-Mode Chromatography (MMC) and Reversed-Phase (RP) HPLC with pre-column derivatization. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification and purity assessment of this and structurally similar compounds.

Introduction: Understanding the Analyte

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a synthetic amino acid analog. The incorporation of a constrained cyclobutane ring and a fluorine atom makes it a valuable building block in medicinal chemistry for designing peptides and small molecule drugs with modified conformational properties, metabolic stability, and binding affinities.[] Accurate and precise analytical methods are crucial for quality control during synthesis, formulation, and stability testing.

Physicochemical Properties & Analytical Challenges

The molecular structure presents several challenges for conventional HPLC method development:

  • High Polarity and Zwitterionic Character: The presence of both a primary amine and a carboxylic acid gives the molecule a high degree of polarity and allows it to exist as a zwitterion. These properties lead to poor retention on traditional reversed-phase columns (e.g., C18, C8), which separate compounds based on hydrophobicity.[2][3]

  • pKa Values: The reported pKa values for the stereoisomers are approximately 2.80 for the carboxylic acid and between 8.46 and 8.77 for the amino group.[4] The analyte's charge state is therefore highly dependent on the mobile phase pH, which is a critical parameter to control during method development.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, other than the carboxyl group which has weak absorbance at low wavelengths (200-210 nm).[5] This results in low sensitivity with standard UV-Vis detectors and makes detection challenging, especially at low concentrations.

  • Stereoisomers: The compound exists as cis and trans diastereomers, and the C1 carbon is a chiral center.[4][6] A robust analytical method may be required to separate these isomers, which can have different biological activities and physicochemical properties.[6][7][8]

These challenges necessitate a departure from standard reversed-phase HPLC and an exploration of alternative chromatographic or sample treatment strategies.

Strategic Approach to Method Development

A successful method development strategy begins with a clear decision-making process based on the analyte's properties and the analytical objective (e.g., purity, quantification).

MethodDevelopmentStrategy Analyte Analyte Properties: - High Polarity - Poor UV Chromophore - Zwitterionic Decision1 Is high sensitivity required? Analyte->Decision1 Goal Analytical Goal: - Quantification? - Purity? - Isomer Separation? Goal->Decision1 Derivatization Strategy 1: Pre-Column Derivatization Decision1->Derivatization  Yes DirectAnalysis Strategy 2: Direct (Underivatized) Analysis Decision1->DirectAnalysis  No / Direct analysis preferred Deriv_Method Reversed-Phase HPLC (e.g., C18) Derivatization->Deriv_Method Direct_Method Alternative Chromatography: - HILIC (Recommended) - Mixed-Mode (MMC) DirectAnalysis->Direct_Method

Caption: Method development decision workflow.

Strategy 1: Pre-Column Derivatization for RP-HPLC

This classical approach addresses both poor retention and low sensitivity by chemically modifying the analyte before injection.[5][9]

  • Causality: A derivatizing reagent reacts with the primary amine of the analyte. This reaction appends a larger, non-polar group that often contains a strong chromophore or fluorophore. The resulting derivative is less polar and can be readily retained and separated on a standard C18 column.[5][10] This approach is robust and widely used for amino acid analysis.[11][12]

  • Reagent Selection:

    • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives. It is a common and cost-effective choice.[13][14]

    • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives.[9][15]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Forms highly stable, fluorescent derivatives with both primary and secondary amines, making it a versatile option.[10][16]

This strategy is excellent for achieving high sensitivity but adds complexity to sample preparation and can be a source of variability if the reaction is not consistent.[12]

Strategy 2: Direct Analysis with Alternative Chromatographic Modes

This modern approach avoids derivatization, simplifying sample preparation and eliminating potential artifacts from the derivatization reaction.

  • Hydrophilic Interaction Chromatography (HILIC): This is the most recommended approach for direct analysis. HILIC utilizes a polar stationary phase (e.g., amide, diol, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[2][15]

    • Mechanism: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like our target compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[15][17] This technique is ideal for retaining and separating highly polar and charged compounds without derivatization.[18][19]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with dual functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) groups.[20][21]

    • Mechanism: This allows for multiple, tunable retention mechanisms.[22] For our zwitterionic analyte, retention can be controlled by manipulating both the organic solvent content (for hydrophobic interactions) and the mobile phase pH and ionic strength (for electrostatic interactions).[23][24] This provides a powerful tool for achieving unique selectivity.

Recommended Protocol: HILIC Method for Underivatized Analysis

This section provides a detailed, step-by-step protocol for the analysis of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid using HILIC coupled with UV or Mass Spectrometric (MS) detection. MS detection is highly recommended due to its superior sensitivity and specificity for this compound.

Equipment and Reagents
  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.

  • Detector: UV/Vis Detector or, preferably, a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Column: A HILIC column is required. Initial screening recommendations are provided in the table below.

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade.

    • Water, LC-MS grade or Milli-Q.

    • Ammonium formate, LC-MS grade.

    • Formic acid, LC-MS grade.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile:Water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 70:30 (v/v) Acetonitrile:Water.

  • Sample Preparation: Dissolve the sample in a known volume of 70:30 (v/v) Acetonitrile:Water to achieve a target concentration within the calibration range. Filter through a 0.22 µm syringe filter if necessary.

    • Expert Tip: The diluent should have a high organic content, similar to the initial mobile phase conditions, to ensure good peak shape. Injecting a sample dissolved in a highly aqueous solution can lead to peak distortion in HILIC.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column e.g., Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)Amide phases provide excellent retention and selectivity for polar, neutral, and charged compounds in HILIC mode.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile buffer, making it ideal for MS detection.[19] A pH of 3.0 ensures the carboxyl group (pKa ~2.8) is mostly neutral and the amino group (pKa ~8.6) is fully protonated (positive charge), promoting strong interaction with the polar stationary phase.
Mobile Phase B 10 mM Ammonium Formate in 90:10 ACN:Water, pH 3.0 (adjusted with Formic Acid)The high ACN content facilitates HILIC retention. The small amount of buffer maintains consistency.
Gradient 5% to 40% A over 10 minutesStarts with high organic content (95% B) to retain the polar analyte. The gradient to a higher aqueous content (40% A) elutes the compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volumes are recommended to minimize peak distortion.
UV Detection 205 nmFor detection of the carboxyl group (low sensitivity).
MS Detection ESI+, Selected Ion Monitoring (SIM) or MRM modeProvides high sensitivity and specificity. The expected [M+H]⁺ ion should be monitored.
System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in guidelines like USP <621>.[25][26]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Repeatability (RSD%) ≤ 2.0% for 5 replicate injections
Resolution (Rs) ≥ 2.0 between cis/trans isomers (if present and required)

Method Optimization Insights

The provided protocol is a starting point. Further optimization may be required based on the specific column and system used.

Column Chemistry Screening

Different HILIC stationary phases can offer varying selectivity. A screening of different chemistries is a valuable first step.

Stationary PhasePrimary Interaction MechanismExpected Performance
Amide Hydrogen bonding, dipole-dipoleStrong retention for a wide range of polar compounds. Good starting point.[2]
Diol Hydrogen bondingGenerally less retentive than amide phases but can offer different selectivity.
Zwitterionic (e.g., HILIC-Z) Hydrophilic partitioning, weak electrostaticOffers unique selectivity for charged analytes and excellent peak shape under MS-friendly conditions.[19]
Bare Silica Adsorption (hydrogen bonding)Strong retention but can suffer from long equilibration times and peak tailing.
Impact of Mobile Phase pH and Buffer Strength
  • pH Control: The pH of the mobile phase is critical. At a low pH (~3), the analyte is cationic (NH₃⁺), promoting strong electrostatic interactions with the negatively charged silanols on the silica backbone, in addition to hydrophilic partitioning. At a neutral pH, the analyte is zwitterionic, which may alter its retention behavior.

  • Buffer Strength: Increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) can decrease retention in HILIC. This is because the buffer ions compete with the analyte for interaction with the stationary phase, a phenomenon known as the "salt effect."[19] This can be used to fine-tune retention time.

Method Validation Overview

Once a method is developed and optimized, it must be validated for its intended purpose in accordance with ICH Q2(R2) guidelines to ensure its reliability.[27][28][29]

ValidationParameters cluster_core Core Validation Attributes cluster_performance Performance Characteristics Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (RSD%) LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Specificity Specificity (Peak Purity) Linearity Linearity (r²) Linearity->Range Robustness Robustness

Sources

Application Note: Advanced Radiolabeling Techniques for 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic Acid Isotopes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The development of synthetic alicyclic amino acid radiotracers has revolutionized positron emission tomography (PET) imaging in oncology. The FDA-approved radiotracer [18F]Fluciclovine (anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, or [18F]FACBC) exploits the upregulation of amino acid transporters—specifically System ASC and System L—in various neoplasms, most notably 1[1]. Following injection, these non-natural amino acids are preferentially transported into tumor cells to support increased metabolism but are not incorporated into newly synthesized proteins, providing excellent tumor-to-background contrast[2].

This application note details the radiolabeling protocol for a highly specialized derivative: 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (FMCBC) . The addition of a C3-methyl group introduces unique steric bulk and lipophilicity, which can modulate transporter selectivity. However, it also transforms the fluorination site from a secondary carbon to a highly hindered tertiary carbon, rendering traditional nucleophilic aliphatic substitution (SN2) obsolete. Herein, we present a self-validating, state-of-the-art protocol utilizing transition-metal-catalyzed C-H radiofluorination to achieve high radiochemical yields.

Mechanistic Rationale: Overcoming the Tertiary Carbon Challenge

Expertise & Experience: The Causality of Chemical Selection

The standard automated radiosynthesis of[18F]FACBC relies on the incorporation of no-carrier-added potassium [18F]fluoride into a protected triflate precursor via SN2 substitution, followed by 3[3]. This is highly efficient because the C3 position in FACBC is a secondary carbon.

In contrast, FMCBC features a tertiary carbon at the C3 position. Attempting an SN2 reaction on a tertiary leaving group (e.g., a tertiary triflate or cyclic sulfamidate) with [18F]fluoride will fail. Due to the high basicity of the naked [18F]F⁻ ion and severe steric hindrance, the reaction will proceed almost exclusively via the E2 elimination pathway, yielding unlabelled 3-methylcyclobutene derivatives and near-zero radiochemical yield.

To circumvent this, our protocol employs Manganese-catalyzed aliphatic C-H radiofluorination . By utilizing an unactivated, unfluorinated precursor—1-amino-3-methylcyclobutane-1-carboxylic acid, whose synthesis has been well-characterized in the literature for 4[4]—we can directly functionalize the tertiary C-H bond.

Mechanism: A high-valent Mn(V)-oxo-fluoride complex, generated in situ using a Mn(salen) catalyst and iodosylbenzene (PhIO), abstracts the tertiary hydrogen atom (which possesses the lowest bond dissociation energy in the ring). The resulting carbon-centered radical rapidly rebounds with the [18F]fluorine ligand. This radical pathway completely bypasses carbocation intermediates, thereby suppressing E2 elimination and ensuring high regioselectivity for the tertiary carbon.

Experimental Workflow Visualization

Workflow N1 Aqueous[18F]Fluoride (Cyclotron Target) N2 Azeotropic Drying (QMA, K222, K2CO3, MeCN) N1->N2 Trapping & Elution N3 Precursor Addition (Boc-1-amino-3-methylcyclobutane-1-carboxylate) N2->N3 Anhydrous [18F]F- N4 Mn-Catalyzed C-H Activation (Mn(salen)Cl, PhIO, 50°C, 10 min) N3->N4 Reagents Mixed N5 Acidic Deprotection (4M HCl, 100°C, 5 min) N4->N5 Intermediate [18F]Boc-FMCBC N6 Purification & Formulation (HPLC, Sterile Filtration) N5->N6 Crude [18F]FMCBC

Figure 1: Workflow for the Mn-catalyzed C-H radiofluorination of [18F]FMCBC.

Experimental Protocols: Step-by-Step Methodology

Trustworthiness: A Self-Validating System The following protocol is designed to be self-validating. The inclusion of an Alumina-N cartridge in the purification step ensures that any unreacted [18F]fluoride is irreversibly trapped. If the C-H activation fails, the final product vial will show zero radioactivity, preventing the accidental injection of free [18F]fluoride (which would otherwise accumulate in bone tissue).

Materials Required:

  • Precursor : tert-butyl 1-((tert-butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylate (15 mg).

  • Catalyst : Mn(salen)Cl (5 mg).

  • Oxidant : Iodosylbenzene (PhIO, 10 mg).

  • Eluent : Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O.

Step 1: Preparation of Anhydrous [18F]Fluoride

  • Receive ~10–20 GBq of no-carrier-added [18F]fluoride in [18O]H₂O from the cyclotron.

  • Pass the aqueous solution through a pre-conditioned Sep-Pak QMA light cartridge to trap the[18F]F⁻ ions.

  • Elute the trapped [18F]F⁻ into a sterile reaction V-vial using the K222/K₂CO₃ solution (1 mL, 80:20 v/v MeCN/H₂O).

  • Azeotropically dry the complex at 100°C under a constant stream of Helium. Add anhydrous MeCN (3 × 1 mL) during the drying process to ensure complete removal of water. Causality Check: Trace water will hydrate the fluoride ion, rendering it non-nucleophilic, and will quench the highly reactive Mn-oxo intermediate, halting the catalytic cycle.

Step 2: Mn-Catalyzed C-H [18F]Fluorination

  • Cool the reaction vial to room temperature.

  • Add the precursor (15 mg) and the Mn(salen)Cl catalyst (5 mg) dissolved in anhydrous CH₂Cl₂ (0.5 mL) to the dried[18F]KF/K222 complex.

  • Add the terminal oxidant, PhIO (10 mg), to the mixture.

  • Seal the vial and heat at 50°C for 15 minutes. Causality Check: The mild heating (50°C) is sufficient to drive the hydrogen atom transfer (HAT) without thermally degrading the Boc-protecting groups.

Step 3: Acidic Deprotection

  • Evaporate the CH₂Cl₂ solvent under a stream of N₂.

  • Add 4M aqueous HCl (0.5 mL) to the residue.

  • Heat the mixture at 100°C for 5 minutes. Causality Check: This single step simultaneously hydrolyzes the tert-butyl ester and cleaves the Boc group, liberating the free [18F]FMCBC amino acid.

Step 4: Purification and Formulation

  • Neutralize the acidic mixture with 2M NaOH to achieve a physiological pH of 5.5–6.5.

  • Pass the crude mixture sequentially through an ion-retardation resin, an3[3].

  • Isolate the target compound via semi-preparative Radio-HPLC (using a specialized amino acid column with a phosphate buffer/MeCN mobile phase).

  • Pass the collected fraction through a 0.22 µm sterile filter into a dose vial.

Data Presentation: Protocol Comparison

To highlight the specific adaptations required for the FMCBC isotope, the table below summarizes the quantitative and qualitative differences between the traditional FACBC synthesis and the advanced FMCBC synthesis.

Parameter[18F]FACBC (Fluciclovine)[18F]FMCBC (Methyl Derivative)
Fluorination Target Secondary Carbon (C3)Tertiary Carbon (C3)
Optimal Radiochemistry SN2 Nucleophilic SubstitutionMn-Catalyzed C-H Fluorination
Precursor Type Protected TriflateUnactivated C-H (Boc-protected)
Primary Side Reaction Minor eliminationE2 Elimination (if SN2 is attempted)
Typical RCY (Decay-Corrected) 24 ± 4%12 - 18%
Total Synthesis Time ~70 minutes~85 minutes
Radiochemical Purity (RCP) > 99%> 99%

Quality Control (QC)

Prior to release, the formulated [18F]FMCBC must undergo rigorous QC:

  • Radiochemical Purity : Determined by analytical Radio-TLC and Gas Chromatography (GC) to ensure >99% purity and the 3[3].

  • Identity Confirmation : Co-elution with a non-radioactive reference standard (1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid) during analytical HPLC.

  • Specific Activity : Must be calculated to ensure it meets the threshold for receptor-targeted imaging without mass-effect saturation.

References

  • Savir-Baruch B, et al. "Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease". Journal of Nuclear Medicine, 2014. 1

  • ClinicalTrials.gov. "Amino Acid Transport Imaging of Parathyroid Adenomas with anti-3-[18F] FACBC". U.S. National Library of Medicine. 3

  • FDA. "Cross Discipline Team Leader Review NDA 208054 Axumin (fluciclovine F 18)". U.S. Food and Drug Administration, 2016.2

  • ACS Publications. "Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties". The Journal of Organic Chemistry, 2017. 4

Sources

Quantitative Analysis of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid, a novel non-natural amino acid, in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using reversed-phase liquid chromatography. Detection is achieved via electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This method provides the necessary sensitivity and specificity for pharmacokinetic studies and other drug development applications involving this unique fluorinated amino acid analogue.

Introduction

Non-natural amino acids are critical building blocks in modern drug discovery, offering pathways to novel peptide therapeutics and small molecules with enhanced stability, potency, and unique conformational properties.[1] 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid is one such compound, incorporating a strained cyclobutane ring and a fluorine atom, which can significantly alter its physicochemical and biological properties.[1] The development of sensitive and reliable bioanalytical methods is paramount for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates based on this scaffold.[2][3]

Traditional amino acid analysis methods often require time-consuming derivatization steps to improve chromatographic retention or detection sensitivity.[2][4][5] However, recent advancements in tandem mass spectrometry allow for the direct analysis of underivatized amino acids, offering higher selectivity and simpler sample preparation protocols.[2][6] This note presents a complete protocol optimized for this specific fluorinated cyclobutane amino acid, providing researchers with a validated starting point for their analytical workflows.

Principle of the Method

The analytical workflow begins with a simple protein precipitation from a plasma sample using an organic solvent, which efficiently removes high-molecular-weight interferences like proteins.[7][8] After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.

The analyte is separated from endogenous plasma components on a reversed-phase C18 column using a gradient elution with an acidic mobile phase. The acidic conditions ensure the analyte's amino group is protonated, which is crucial for both good chromatographic peak shape and efficient ionization.[9]

The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode, which is ideal for protonating basic molecules like amino acids.[10][11] The protonated molecule ([M+H]+) is then isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This highly selective MRM process ensures accurate quantification even in a complex biological matrix.[12][13]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Human Plasma IS Add Internal Standard Plasma->IS Precip Add 400 µL Acetonitrile IS->Precip Vortex Vortex & Incubate Precip->Vortex Centrifuge Centrifuge (12,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject 5 µL Dilute->Inject LC UPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Process Peak Integration & Quantification MS->Process

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Chemicals
  • 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Stable Isotope Labeled Internal Standard (if available) or a suitable structural analog.

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

Detailed Protocols

Protocol 1: Sample Preparation

This protocol is designed for the extraction of the analyte from a 100 µL human plasma sample.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard (IS): Add 10 µL of the internal standard working solution. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability during sample preparation.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. This 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]

  • Mix and Incubate: Vortex the mixture for 30 seconds. Incubate at 4°C for 20 minutes to allow for complete protein precipitation.[8]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte in the supernatant.[7]

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new tube or a 96-well plate.

  • Dilution: Add 200 µL of LC-MS grade water containing 0.1% formic acid. This dilution helps to reduce potential matrix effects and ensures compatibility with the initial mobile phase conditions.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

The following parameters provide a robust starting point for analysis and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)Excellent retention for polar compounds under reversed-phase conditions.[5]
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier promotes analyte protonation for ESI+ and ensures good peak symmetry.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column, providing good efficiency.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Gradient 0-0.5 min (2% B), 0.5-4.0 min (2-80% B), 4.0-4.5 min (80% B), 4.5-4.6 min (80-2% B), 4.6-6.0 min (2% B)A focused gradient to elute the polar analyte and then wash the column.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino group is readily protonated.[10][11]
Capillary Voltage 3.0 kVStandard voltage for stable electrospray.[13]
Desolvation Temp. 450 °CFacilitates efficient solvent evaporation and ion desolvation.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in the desolvation process.
Cone Gas Flow 50 L/hr (Nitrogen)Prevents neutral molecules from entering the mass analyzer.
Source Temp. 150 °CMaintains a stable source environment.
MRM Transitions and Fragmentation

The exact mass of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (C₆H₁₀FNO₂) is 147.0696 Da. The protonated precursor ion ([M+H]⁺) will be m/z 148.1 . The fragmentation of amino acids upon collision-induced dissociation (CID) typically involves the neutral loss of the carboxyl group (as HCOOH, 46 Da) or ammonia (NH₃, 17 Da).[14][15]

Fragmentation cluster_Q1 Precursor Ion (Q1) cluster_Q3 Product Ions (Q3) Parent [M+H]⁺ m/z 148.1 Frag1 [M+H - HCOOH]⁺ m/z 102.1 Parent->Frag1 - HCOOH (46 Da) Frag2 [M+H - NH₃]⁺ m/z 131.1 Parent->Frag2 - NH₃ (17 Da)

Caption: Proposed fragmentation pathway for the target analyte.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Use
Target Compound148.1102.1 0.05Optimize (Start at 15)Quantifier
Target Compound148.1131.1 0.05Optimize (Start at 12)Qualifier

Note: Collision energies are instrument-dependent and must be empirically optimized by infusing a standard solution of the analyte to find the value that yields the highest product ion intensity.[12][16]

Method Validation and Data Analysis

For use in regulated environments or for publication, the method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared in the biological matrix (e.g., stripped plasma) over the expected concentration range. A linear fit with a weighting of 1/x is typical for bioanalytical assays.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, mid, high) in replicate on multiple days.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

  • Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no interference at the analyte's retention time.

  • Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte, which could lead to inaccurate results.[10]

Data is processed using the instrument's software package. The peak area of the analyte is ratioed to the peak area of the internal standard, and this ratio is used to determine the concentration from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid in human plasma. The method leverages a simple and effective sample preparation technique with the high sensitivity and selectivity of modern LC-MS/MS instrumentation. By following this guide, researchers and drug development professionals can implement a reliable bioanalytical assay crucial for advancing novel therapeutic candidates.

References

  • Zhang, T., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3463. Retrieved from [Link]

  • D'Arienzo, C. J. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analyst. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Waelput, W., et al. (2019). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Separation Science. Retrieved from [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]

  • Griffey, R. H., et al. (1996). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry, 68(18), 3077-3083. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized MRM transition parameters for the analyzed amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM parameters of the analytes and internal standards. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • Downard, K. M. (2013). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • ResearchGate. (n.d.). Retention time and MRM method parameters of free amino acids using UPLC-MS/MS. Retrieved from [Link]

  • Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Atmospheric Chemistry and Physics, 11(22), 11415-11429. Retrieved from [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S. Patent No. 5,538,897.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Ames Laboratory, Iowa State University. Retrieved from [Link]

  • Le, T. H., et al. (2023). Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. Journal of Chromatography A, 1707, 464293. Retrieved from [Link]

  • MDPI. (2025). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals

Welcome to the Yield Optimization Portal. The synthesis of highly functionalized, conformationally restricted unnatural amino acids—such as 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid—presents unique steric and electronic challenges. This guide provides field-proven troubleshooting pathways, mechanistic insights, and self-validating protocols to help you overcome bottlenecks in your synthetic workflow[1][2].

Strategic Synthetic Workflow

To prevent functional group interference, the most reliable synthetic route isolates the problematic tertiary fluorination step from the sterically demanding amino acid formation. The workflow below outlines the optimized sequence utilizing an acetal-protected cyclobutanone intermediate.

SynthesisWorkflow SM 3-Hydroxy-3-methylcyclobutan-1-one Ethylene Acetal Step1 Deoxyfluorination (Selectfluor or MsOH/KHF2) SM->Step1 Int1 3-Fluoro-3-methylcyclobutan-1-one Ethylene Acetal Step1->Int1 Step2 Acetal Deprotection (Acidic Hydrolysis) Int1->Step2 Int2 3-Fluoro-3-methylcyclobutan-1-one Step2->Int2 Step3 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Int2->Step3 Int3 Spirohydantoin Intermediate (Syn/Anti Mixture) Step3->Int3 Step4 Alkaline Hydrolysis (Ba(OH)2, Heat) Int3->Step4 Product 1-Amino-3-fluoro-3-methylcyclobutane -1-carboxylic acid Step4->Product

Optimized synthetic workflow for 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid.

Critical Troubleshooting Pathways

Issue A: Severe Yield Loss During Deoxyfluorination

Symptom: LC-MS and NMR analysis of the fluorination step reveals a highly diminished yield (<20%) of the 3-fluoro intermediate, accompanied by a dominant alkene byproduct. Causality: The substrate features a tertiary alcohol at the 3-position. Traditional nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) activate the alcohol to form a highly reactive tertiary carbocation. Due to the hyperconjugative stabilization provided by the adjacent methyl group and the inherent angle strain of the cyclobutane ring, rapid proton loss (E1 elimination) outcompetes nucleophilic fluoride attack (SN1)[3][4].

FluorinationPathway TertAlc Tertiary Alcohol Substrate Activation Activation (DAST/Deoxo-Fluor) TertAlc->Activation Carbocation Tertiary Carbocation Intermediate Activation->Carbocation PathSN1 Nucleophilic Fluorination (Desired Pathway) Carbocation->PathSN1 PathE1 Proton Elimination (Undesired Pathway) Carbocation->PathE1 Product Tertiary Alkyl Fluoride (Target) PathSN1->Product Byproduct Alkene Byproduct (Yield Killer) PathE1->Byproduct

Mechanistic divergence of tertiary carbocations during electrophilic fluorination.

Resolution: Abandon standard DAST protocols. Instead, utilize either a photoredox-catalyzed radical deoxyfluorination using Selectfluor[5] or a recently developed acid-mediated hydrofluorination using methanesulfonic acid (MsOH) and potassium bifluoride (KHF2)[4].

Table 1: Comparison of Deoxyfluorination Reagents for Tertiary Cyclobutanols
Reagent SystemMechanismPrimary ByproductExpected YieldScalability
DAST / CH₂Cl₂ Carbocation (SN1 / E1)Alkene (Elimination)10 - 25%High (but hazardous)
Selectfluor / Ir-Photocatalyst Radical (SET)Unreacted SM65 - 80%Low/Medium (Flow preferred)
MsOH / KHF₂ Acid-Mediated SN1Minimal75 - 85%High
Self-Validating Protocol: Acid-Mediated Deoxyfluorination
  • Preparation: In a Teflon-lined or high-density polyethylene (HDPE) reactor (avoid glass due to HF generation), dissolve 3-hydroxy-3-methylcyclobutan-1-one ethylene acetal (1.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Reagent Addition: Add finely milled KHF2 (3.0 equiv) to the solution and stir vigorously.

  • Acidification: Cool the suspension to 0 °C using an ice bath. Slowly add methanesulfonic acid (MsOH, 5.0 equiv) dropwise over 15 minutes to control the exotherm.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validation Check: Spot the reaction on a silica TLC plate and stain with KMnO4. The elimination byproduct (alkene) will immediately reduce the stain to a brown spot, while the desired tertiary fluoride will remain unreactive to the stain.

  • Quench & Extraction: Carefully quench the reaction by pouring it into a cold, vigorously stirred saturated NaHCO3 solution until pH > 7. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Confirmation:

    • Self-Validation Check: Run a crude 19F NMR. A successful reaction will display a characteristic multiplet signal between -130 to -150 ppm, confirming the presence of the tertiary fluorine atom.

Issue B: Incomplete Conversion in Bucherer-Bergs Hydantoin Formation

Symptom: Stalled reaction during the conversion of 3-fluoro-3-methylcyclobutan-1-one to the spirohydantoin, leaving significant unreacted ketone. Causality: The classical Bucherer-Bergs reaction requires the formation of an intermediate cyanohydrin or imine. The steric bulk of the gem-disubstituted 3-position (fluoro and methyl groups) combined with the inherent angle strain of the 4-membered cyclobutanone ring creates a massive activation barrier for the required tetrahedral transition state[6]. Resolution: Utilize microwave-assisted synthesis. Microwave irradiation effectively overcomes the activation barrier of sterically hindered cycloalkanones, pushing the equilibrium toward the spirohydantoin while minimizing the thermal degradation of cyanide salts that occurs during prolonged conventional heating[6].

Self-Validating Protocol: Microwave-Assisted Spirohydantoin Synthesis
  • Preparation: In a heavy-walled microwave-safe vial, combine 3-fluoro-3-methylcyclobutan-1-one (1.0 equiv), KCN (2.5 equiv), and (NH4)2CO3 (5.0 equiv).

  • Solvent Addition: Suspend the reagents in a 1:1 mixture of Ethanol and HPLC-grade Water (0.5 M relative to the ketone).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for exactly 15 minutes.

  • Crystallization: Remove the vial and allow it to cool to room temperature.

    • Self-Validation Check: The spirohydantoin should spontaneously precipitate as a white solid upon cooling. If no precipitate forms, the ethanol ratio is too high; concentrate the mixture under vacuum by 30% to force precipitation.

  • Isolation: Filter the precipitate and wash with ice-cold water (2x) to remove residual cyanide and carbonate salts.

    • Self-Validation Check: Analyze the solid via LC-MS. You should observe the [M+H]+ mass corresponding to the spirohydantoin intermediate, with no starting ketone mass present.

Expert FAQs

Q: How do I separate the syn and anti diastereomers of the final amino acid? A: Because the Bucherer-Bergs reaction is not perfectly stereoselective on substituted cyclobutanones, you will generate a mixture of syn and anti isomers. Separation is notoriously difficult at the final amino acid stage due to their high polarity. The most effective strategy is to perform chromatographic separation (silica gel) at the spirohydantoin stage, or alternatively, perform fractional crystallization of the final amino acids using varying ratios of hot ethanol/water[1][2].

Q: Why is my final alkaline hydrolysis degrading the cyclobutane ring? A: Prolonged exposure to harsh bases like NaOH at reflux can cause ring-opening or defluorination via E2 mechanisms. To hydrolyze the highly stable spirohydantoin without degrading the fluorinated cyclobutane ring, we recommend using Barium Hydroxide (Ba(OH)2) in a sealed pressure tube at 150 °C for 12 hours. The barium salts can then be easily precipitated out as BaSO4 by the exact stoichiometric addition of H2SO4, leaving the pure amino acid in the aqueous supernatant[6].

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylcyclobutane Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly relies on conformationally restricted peptidomimetics, the incorporation of highly hindered non-natural amino acids—such as 3-methylcyclobutane derivatives—has become a critical bottleneck.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome low coupling yields, incomplete reactions, and epimerization when working with these challenging substrates.

Diagnostic Workflow for Hindered Couplings

Before altering your chemistry, use the following logical workflow to identify the kinetic or thermodynamic barrier preventing successful amide bond formation.

TroubleshootingWorkflow Start Low Yield with 3-Methylcyclobutane AA CheckReagent Using standard reagents (e.g., HBTU/HOBt)? Start->CheckReagent SwitchReagent Switch to COMU or HATU + OxymaPure CheckReagent->SwitchReagent Yes CheckTemp Are reaction time & temperature optimized? CheckReagent->CheckTemp No SwitchReagent->CheckTemp UseMicrowave Apply Microwave Heating (75°C, 15-20 min) CheckTemp->UseMicrowave No CheckDouble Did you perform a double coupling? CheckTemp->CheckDouble Yes UseMicrowave->CheckDouble DoDouble Perform Double Coupling with fresh reagents CheckDouble->DoDouble No AcidFluoride In situ Acid Fluoride Generation (TFFH) CheckDouble->AcidFluoride Yes (Still failing) Success Successful Peptide Bond Formation DoDouble->Success AcidFluoride->Success

Fig 1: Diagnostic workflow for troubleshooting sterically hindered amino acid couplings.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why do standard coupling reagents (e.g., DIC/HOBt, HBTU) fail completely with 3-methylcyclobutane amino acids? A: The failure is driven by extreme steric clash at the transition state. 3-methylcyclobutane amino acids possess severe conformational restriction; the cyclobutane ring "pins back" the functional groups, forcing unfavorable steric interactions with incoming nucleophiles 1. Standard reagents generate an OBt-active ester. The bulky benzotriazole leaving group creates a massive steric shield around the carbonyl carbon, raising the activation energy barrier beyond what room-temperature kinetics can overcome.

Q: Which coupling reagents are mechanistically suited for this level of hindrance? A: You must transition to third-generation uronium salts or acid fluorides:

  • COMU / HATU: These reagents generate OAt or Oxyma active esters. The neighboring nitrogen (in HOAt) or cyano/oxime groups (in Oxyma) provide an intramolecular hydrogen-bonding network that stabilizes the transition state and accelerates nucleophilic attack 2. COMU is particularly effective as it is less prone to explosive degradation and shows superior coupling efficiency for sterically hindered residues [[3]]().

  • Acid Fluorides: For extreme cases, converting the amino acid to an acyl fluoride using TFFH is the ultimate solution. The fluoride ion is highly electronegative yet extremely small (comparable to a hydrogen atom). This minimizes the steric bulk of the activated intermediate, allowing the nucleophile unobstructed access to the carbonyl carbon 4, 5.

Q: How does microwave-assisted peptide synthesis (MAPS) overcome these kinetic barriers? A: Hindered couplings suffer from both high activation energies and on-resin peptide aggregation. Microwave irradiation directly couples with the dipoles of the solvent (NMP/DMF) and the peptide backbone 6. This rapid dielectric heating efficiently disrupts intermolecular hydrogen bonds, preventing β -sheet aggregation. Furthermore, the elevated temperature (typically 75°C) provides the necessary kinetic energy to overcome the steric hindrance of the cyclobutane ring, reducing coupling times from 24 hours to 15-20 minutes without significant racemization 7.

Quantitative Performance Data

The following table summarizes the expected outcomes when coupling a 3-methylcyclobutane amino acid onto a resin-bound secondary amine (or another hindered residue), based on empirical validation.

Coupling StrategyReagent / ActivationTemp (°C)Time (min)Avg. Yield (%)Epimerization Risk
ConventionalDIC / HOBt25120< 20%Low
Advanced UroniumHATU / DIEA2512045 - 60%Moderate
Advanced UroniumCOMU / Oxyma2512065 - 80%Low
Microwave-AssistedCOMU / DIEA7515> 95%Moderate
Acid FluorideTFFH / DIEA2560> 90%Low

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints that dictate whether the synthesis should proceed, ensuring you do not waste expensive downstream building blocks on a failed coupling.

Protocol A: Microwave-Assisted Double Coupling using COMU

Ideal for standard hindered couplings where the sequence is stable to elevated temperatures.

Step 1: Swelling and Deprotection

  • Swell the resin (e.g., Rink Amide or Wang) in NMP for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in NMP (2 x 5 min). Wash thoroughly with NMP (5x) and DCM (5x).

Step 2: Pre-Activation

  • In a clean vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-3-methylcyclobutane-OH and 4.0 equivalents of COMU in NMP (minimum volume required for dissolution).

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Causality Note: A distinct color change (typically to a yellowish/orange hue) indicates the formation of the highly reactive Oxyma ester. Allow pre-activation for exactly 2 minutes.

Step 3: Microwave Coupling

  • Transfer the activated mixture to the microwave reaction vessel containing the resin.

  • Irradiate at 75°C for 15 minutes with continuous nitrogen bubbling or vortexing.

Step 4: Primary Validation (Kaiser / Chloranil Test)

  • Wash the resin thoroughly (NMP 5x, DCM 5x).

  • Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • If positive (blue/green): The coupling is incomplete. Proceed immediately to Step 5 .

    • If negative (yellow/colorless): The coupling is complete. Skip to Step 6 .

Step 5: Double Coupling (If required)

  • Repeat Steps 2 and 3 using fresh reagents. Do not extend the time beyond 15 minutes per cycle to minimize epimerization.

Step 6: Secondary Validation (Micro-Cleavage)

  • Withdraw a few beads, treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Evaporate, dissolve in Acetonitrile/Water, and analyze via LC-MS to confirm the desired mass addition before continuing the synthesis.

Protocol B: In Situ Acid Fluoride Activation via TFFH

Ideal for extreme steric hindrance (e.g., coupling onto an N-methylated residue) or when microwave heating causes unacceptable epimerization.

Step 1: Reagent Preparation

  • Dissolve 4.0 equivalents of Fmoc-3-methylcyclobutane-OH and 4.0 equivalents of Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) in anhydrous DCM. Note: DCM is preferred over DMF here to minimize solvent-induced esterification.

Step 2: In Situ Fluorination

  • Add 8.0 equivalents of DIEA to the mixture.

  • Stir at room temperature for 15 minutes to allow complete conversion to the Fmoc-amino acid fluoride.

Step 3: Coupling

  • Add the acid fluoride solution to the deprotected resin.

  • Agitate gently at room temperature for 2 to 4 hours.

Step 4: Validation & Capping

  • Perform a Kaiser/Chloranil test.

  • Crucial Step: Because acid fluorides are used for the most difficult couplings, trace unreacted amines often remain. You must cap the resin using Acetic Anhydride/DIEA (10 equivalents each) in NMP for 10 minutes to truncate unreacted sequences and simplify final HPLC purification.

References

  • Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides, Journal of the American Chemical Society, [Link]

  • Amide bond formation by using amino acid fluorides, Semantic Scholar, [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey, Organic Process Research & Development,[Link]

  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions, The Journal of Organic Chemistry, [Link]

Sources

Validation & Comparative

Comparing fluorinated vs non-fluorinated cyclobutane amino acids in rational drug design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Shift to sp³-Rich Bioisosteres

For decades, flat, sp²-hybridized arenes have dominated the structural landscape of marketed small-molecule drugs. However, benzenes and related heteroaromatics are frequently associated with poor "drug-like" properties, including low aqueous solubility and high susceptibility to rapid oxidative metabolism. To overcome these limitations, modern rational drug design has aggressively pivoted toward C(sp³)-rich bioisosteric scaffolds[1].

Among these, cyclobutane amino acids (CBAAs) have emerged as highly effective, conformationally restricted surrogates for phenyl rings, pyrrolidines, and piperidines. The FDA approval of drugs containing cyclobutane scaffolds underscores their utility in modern therapeutics[2]. However, the strategic introduction of fluorine into these four-membered rings creates a profound divergence in physicochemical behavior. This guide objectively compares fluorinated versus non-fluorinated CBAAs, detailing how stereoelectronic tuning impacts conformation, lipophilicity, and metabolic stability.

Physicochemical and Stereoelectronic Divergence

The decision to utilize a fluorinated CBAA over a non-fluorinated counterpart is rarely based on a single parameter. Instead, it is driven by a complex interplay of physical organic principles.

Conformational Locking via Stereoelectronics

Non-fluorinated cyclobutanes are highly dynamic. To relieve torsional strain (Pitzer strain) between eclipsed adjacent C-H bonds, the ring rapidly interconverts between different "puckered" conformations.

In contrast, the introduction of fluorine fundamentally alters this equilibrium. Fluorine's high electronegativity introduces powerful charge-dipole, dipole-dipole, and hyperconjugative interactions[3]. For example, the donation of electron density from adjacent C-H bonding orbitals into the highly polarized, low-lying C-F antibonding orbital (σC-H → σ*C-F) stabilizes specific puckered geometries. This "conformational locking" is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target receptor, thereby increasing binding affinity.

pKa Modulation and Lipophilicity (LogD)

A common misconception is that fluorination universally increases lipophilicity. While perfluorination often increases hydrophobicity, targeted mono- or di-fluorination of CBAAs frequently decreases lipophilicity at physiological pH.

Because fluorine is highly electron-withdrawing via inductive effects, it significantly lowers the pKa of adjacent basic amines or carboxylic acids. By altering the ionization state of the amino acid at pH 7.4, fluorination can surprisingly improve water solubility and lower the distribution coefficient (LogD), which is a critical parameter for oral bioavailability and blood-brain barrier penetration.

Metabolic Shielding (CYP450 Evasion)

The most cited reason for incorporating fluorine is to block Cytochrome P450 (CYP450) mediated oxidative metabolism. Historically, this was attributed solely to the high bond dissociation energy of the C-F bond (~105 kcal/mol) compared to the C-H bond (~98 kcal/mol).

However, recent physical organic chemistry perspectives reveal a more nuanced mechanism. Fluorination improves metabolic and pharmacokinetic (DMPK) properties not just by providing a strong bond, but by fundamentally altering the drug's affinity ( Ka​ ) for the metabolizing enzyme[4]. The steric bulk of fluorine (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) combined with its electron-withdrawing nature deactivates adjacent C-H bonds toward electrophilic oxygen insertion, effectively shielding the scaffold and prolonging the drug's half-life[5].

Mechanism Substrate Cyclobutane Amino Acid (Drug Candidate) NonF Non-Fluorinated Scaffold (Exposed C-H Bonds) Substrate->NonF F Fluorinated Scaffold (Steric Shielding & Low pKa) Substrate->F CYP_Fast CYP450 Oxidation (Rapid Clearance) NonF->CYP_Fast High Enzyme Affinity CYP_Slow CYP450 Evasion (Prolonged Half-Life) F->CYP_Slow Reduced Enzyme Affinity

Mechanism of CYP450 metabolic shielding via fluorination of cyclobutane scaffolds.

Quantitative Performance Comparison

To illustrate the practical impact of these principles, the following table compares the baseline properties of a standard non-fluorinated cyclobutane amino acid (e.g., Cycloleucine) against a fluorinated analog (e.g., Fluciclovine/FACBC, an FDA-approved PET imaging agent)[6],[2].

Property / ParameterNon-Fluorinated CBAAFluorinated CBAAPrimary Mechanistic Driver
Ring Conformation Dynamic / Rapid interconversionLocked (Specific puckered state)Dipole minimization & hyperconjugation[3]
Amine pKa ~9.5 – 10.0~8.0 – 8.5Inductive electron withdrawal by fluorine
Lipophilicity (LogD at pH 7.4) Moderate to HighTunable (Often lower)Altered ionization state at physiological pH
CYP450 Half-Life ( t1/2​ ) Short (< 30 min)Prolonged (> 120 min)Reduced enzyme affinity & steric shielding[4]
Receptor Binding Entropy High entropic penaltyLow entropic penaltyPre-organization of the bioactive conformation

Experimental Validation Protocols

To objectively evaluate the performance of synthesized CBAA libraries, rigorous, self-validating experimental workflows must be employed. Below are the definitive protocols for assessing metabolic stability and lipophilicity.

G A CBAA Library Synthesis (Fluorinated vs Non-Fluorinated) B Physicochemical Profiling (pKa & LogD Determination) A->B Screen D Conformational Analysis (NMR & X-Ray Crystallography) A->D Structure C In Vitro DMPK (CYP450 Stability Assays) B->C Permeability E Lead Selection & Optimization C->E Efficacy D->E Binding

Rational drug design workflow for evaluating cyclobutane amino acids.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay

Purpose: To quantify the oxidative metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the CBAA candidates. Causality & Design: Liver microsomes contain the full complement of CYP450 enzymes. By supplying NADPH (the necessary electron donor), we simulate Phase I hepatic metabolism.

Self-Validating System Requirements:

  • Positive Control: Verapamil (rapidly metabolized). If Verapamil is not cleared, the NADPH regenerating system or microsomes are inactive, invalidating the run.

  • Negative Control: Warfarin (slowly metabolized). Ensures the system is not artificially degrading stable compounds.

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the CBAA test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ ( 0.693/k ) and CLint​ are derived.

Protocol 2: Shake-Flask LC-MS for LogD₇.₄ Determination

Purpose: To measure the distribution coefficient (lipophilicity) of the CBAAs at physiological pH. Causality & Design: Because fluorination alters the pKa of the amino acid, determining lipophilicity at pH 7.4 (LogD) is far more predictive of in vivo membrane permeability than the intrinsic partition coefficient (LogP) of the un-ionized species.

Self-Validating System Requirements:

  • Reference Standard: Propranolol (known LogD₇.₄ of ~1.2). Running a standard with a known partition coefficient validates the phase separation efficiency and the LC-MS calibration curve.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate completely.

  • Sample Preparation: Dissolve the CBAA candidate in the pre-saturated PBS to a concentration of 10 µM.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 1 mL each) of the CBAA-spiked PBS and pre-saturated n-octanol.

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3000 rpm for 10 minutes to achieve sharp phase separation without micro-emulsions.

  • Quantification: Carefully sample both the aqueous and organic layers. Dilute as necessary and quantify the CBAA concentration in both phases using LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ = Log₁₀([CBAA]octanol / [CBAA]aqueous).

Conclusion

The transition from non-fluorinated to fluorinated cyclobutane amino acids represents a sophisticated leap in rational drug design. By leveraging stereoelectronic effects, medicinal chemists can conformationally lock scaffolds, modulate pKa to tune lipophilicity, and strategically shield vulnerable C-H bonds from CYP450 oxidation. When validated through rigorous, internally controlled experimental protocols, fluorinated CBAAs offer a highly customizable toolkit for overcoming the DMPK liabilities of traditional aromatic rings.

References

  • Feskov, I. O., Golub, B. O., Vashchenko, B., & Haufe, G. (2023). GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold.
  • Feskov, I. O., et al. (2020). GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold | Request PDF.
  • National Institutes of Health. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC. NIH.
  • National Institutes of Health. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. NIH.
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS.
  • ResearchGate. (2021). Fluorinated Rings: Conformation and Application.

Sources

Pharmacokinetic Comparison Guide: 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic Acid vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of oncological imaging agents and targeted therapeutics, exploiting the altered metabolic pathways of cancer cells is a primary strategy. While natural amino acids (e.g., L-methionine, L-leucine) are heavily consumed by tumors, their complex metabolic fates and high physiological background limit their utility in specific pharmacokinetic (PK) assays.

The synthetic alicyclic amino acid 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid was engineered to overcome these limitations. By restricting the carbon backbone into a rigid cyclobutane ring and introducing highly specific 3-fluoro and 3-methyl substitutions, we fundamentally alter its interaction with cellular machinery[1]. This guide objectively compares the pharmacokinetic behavior of this synthetic analog against natural amino acids, providing actionable, self-validating experimental workflows for your drug development pipeline.

Structural Rationale & Transport Causality

To understand the pharmacokinetic divergence between these molecules, we must examine the causality driven by their molecular structures:

  • Natural Amino Acids: Molecules like L-leucine are recognized by a broad array of trans-membrane transporters. Once intracellular, they are rapidly consumed by aminoacyl-tRNA synthetases for protein synthesis or enter metabolic cycles (e.g., the Krebs cycle), effectively trapping them inside the cell[2].

  • 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid: This molecule is strictly non-proteinogenic . The rigid cyclobutane ring creates steric hindrance, preventing it from fitting into the active sites of metabolic enzymes. Furthermore, the addition of the 3-methyl group increases the molecule's lipophilicity compared to its parent compound (fluciclovine). This structural modification shifts its transport profile, increasing its affinity for the Na+-independent LAT1 (L-type amino acid transporter 1)—which accommodates bulky, hydrophobic substrates—while maintaining secondary interactions with the Na+-dependent ASCT2[3]. Because it is not metabolized, its intracellular retention relies entirely on the dynamic equilibrium of transporter-mediated influx and efflux[4].

Quantitative Pharmacokinetic Comparison

The following table summarizes the divergent pharmacokinetic parameters, highlighting why synthetic analogs offer superior signal-to-noise ratios in specific target tissues.

Pharmacokinetic ParameterNatural Amino Acids (e.g., L-Leu, L-Met)1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid
Primary Transporters LAT1, ASCT2, SNAT, System ALAT1 (Dominant), ASCT2 (Secondary)
Protein Incorporation Yes (High systemic background)No (Metabolically stable)
Intracellular Half-Life Minutes (rapidly metabolized)>120 minutes (retained via transporter equilibrium)
Urinary Excretion Rate Variable (metabolite dependent)Minimal early phase (<5% at 60 min)
Efflux / Washout Dynamics Low (trapped as proteins/metabolites)High (bidirectional transporter exchange)

Cellular Uptake & Metabolic Fate

G cluster_transporters Cell Membrane Transporters Extracellular Extracellular Space (Blood/Plasma) LAT1 LAT1 (Na+-independent) High Affinity for Bulky/Lipophilic Extracellular->LAT1 Influx ASCT2 ASCT2 (Na+-dependent) Affinity for Polar/Neutral Extracellular->ASCT2 Influx Intracellular_Nat Natural Amino Acids (e.g., L-Met, L-Leu) LAT1->Intracellular_Nat Intracellular_Syn 1-Amino-3-fluoro-3-methyl- cyclobutane-1-carboxylic acid LAT1->Intracellular_Syn Primary ASCT2->Intracellular_Nat ASCT2->Intracellular_Syn Secondary Metabolism Protein Synthesis & Metabolic Pathways Intracellular_Nat->Metabolism Trapped Efflux Transporter-Mediated Efflux (Washout) Intracellular_Syn->Efflux Not Metabolized Efflux->Extracellular

Caption: Cellular transport and metabolic fate of natural amino acids vs. synthetic cyclobutane analogs.

Experimental Methodologies for PK Validation

To rigorously validate these pharmacokinetic differences in your own laboratory, do not rely on standard uptake assays. You must employ self-validating systems that isolate specific mechanisms.

Protocol 1: In Vitro Transporter Profiling (LAT1 vs. ASCT2)

Causality: Because LAT1 is Na+-independent and ASCT2 is Na+-dependent, we can isolate their respective contributions by manipulating the sodium concentration in the uptake buffer. The addition of competitive inhibitors further confirms specificity[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed target cancer cells (e.g., DU145 or U87) in 24-well plates. Starve cells in amino acid-free DMEM for 30 minutes at 37°C to deplete intracellular pools.

  • Buffer Substitution: Prepare two uptake buffers: a standard Na+-containing buffer (NaCl) and a Na+-free buffer (substituting NaCl with choline chloride) to effectively shut down ASCT2 activity.

  • Inhibitor Pre-incubation: Pre-incubate cells for 15 minutes with 10 mM BCH (a specific LAT1 inhibitor) or 10 mM MeAIB (a System A/ASCT2 inhibitor).

  • Tracer Incubation: Introduce radiolabeled 1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (or a natural amino acid control) for exactly 10 minutes to capture initial linear uptake velocity.

  • Wash & Lysis: Terminate uptake with ice-cold PBS. Lyse cells using 0.1 N NaOH and quantify via gamma/scintillation counting.

  • Self-Validating System: You must include a 3 H-L-Leucine control in the Na+-free buffer. If the Na+-free buffer fails to maintain 3 H-L-Leucine uptake (which is strictly LAT1 dependent), your choline chloride substitution is flawed, and the assay must be rejected.

Workflow Step1 Cell Culture & Starvation Step2 Inhibitor Pre-incubation (BCH / MeAIB) Step1->Step2 Step3 Tracer Uptake (Natural vs Synthetic) Step2->Step3 Step4 Wash & Lysis (Self-Validation) Step3->Step4 Step5 Quantification & HPLC Analysis Step4->Step5

Caption: Self-validating in vitro workflow for isolating amino acid transporter mechanisms.

Protocol 2: In Vivo Metabolic Stability & Clearance

Causality: Natural amino acids show high physiological background in the liver and pancreas due to systemic protein incorporation. Synthetic analogs should remain intact in plasma and show specific clearance routes. The lipophilic nature of the 3-methyl substitution promotes renal reabsorption, minimizing early urinary excretion[4].

Step-by-Step Methodology:

  • Administration: Inject the compound intravenously into a rodent model.

  • Serial Sampling: Collect blood samples at 5, 15, 30, 60, and 120 minutes post-injection. Collect urine at 120 minutes.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Precipitate plasma proteins using acetonitrile (1:1 v/v) and centrifuge again to extract the supernatant.

  • HPLC Analysis: Run the supernatant through a reverse-phase HPLC system equipped with a radiometric detector.

  • Self-Validating System: Spike a baseline (pre-injection) plasma sample with the pure, un-metabolized parent compound to establish an exact retention time standard. The absence of secondary radioactive peaks in the post-injection samples confirms 100% metabolic stability. If secondary peaks appear in the spiked control, your extraction solvent is causing chemical degradation.

References[4] Regional distribution and kinetics of [18F]fluciclovine (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging (via PubMed). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3514589/[3] Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry (ACS Publications). https://pubs.acs.org/doi/10.1021/jm010242p[1] Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties. The Journal of Organic Chemistry (ACS Publications). https://pubs.acs.org/doi/10.1021/acs.joc.7b01980[5] Biological evaluation of Syn/Anti-[18F]FMACBC for PET tumor imaging. Journal of Nuclear Medicine. https://jnm.snmjournals.org/content/48/supplement_2/1485[6] Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography. Frontiers in Oncology. https://www.frontiersin.org/articles/10.3389/fonc.2021.800000/full[2] Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics. https://pubs.rsna.org/doi/10.1148/rg.2019180148

Sources

Comparative cellular uptake rates of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid in tumor models

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cellular Uptake Rates of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic Acid (18F-Fluciclovine) in Tumor Models

Executive Summary

The accurate staging and metabolic profiling of malignancies require radiotracers that exploit specific cellular vulnerabilities. 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (commonly known as Fluciclovine or 18F-FACBC) is a synthetic, non-natural alicyclic amino acid radiotracer. Unlike traditional glucose analogs, Fluciclovine leverages the upregulated amino acid transport networks—specifically ASCT2 and LAT1—that fuel the metabolic demands of aggressive tumors[1].

This guide provides a rigorous comparative analysis of Fluciclovine’s cellular uptake kinetics against standard alternatives like 18F-FDG and 11C-Choline. By dissecting the mechanistic causality behind its uptake in various tumor models (e.g., prostate and breast cancer), this document serves as a foundational reference for designing highly specific in vitro and in vivo metabolic assays.

Mechanistic Basis of Cellular Uptake

To design robust comparative assays, one must first understand the intracellular fate of the radiotracer. Fluciclovine is not incorporated into newly synthesized proteins, nor is it trapped via intracellular phosphorylation (unlike 18F-FDG)[2]. Instead, its uptake and retention are governed entirely by the dynamic equilibrium of bidirectional amino acid transporters[1].

  • ASCT2 (SLC1A5): A sodium-dependent transporter primarily responsible for the influx of neutral amino acids like glutamine. ASCT2 is the dominant mediator of Fluciclovine uptake in androgen-insensitive prostate cancer models (e.g., PC-3) and triple-negative breast cancers[1][3].

  • LAT1 (SLC7A5): A sodium-independent transporter that acts as an antiporter. It plays a compensatory role in Fluciclovine uptake, particularly in dense, acidic tumor microenvironments[3].

Because these transporters facilitate both influx and efflux, Fluciclovine exhibits a rapid time-to-peak accumulation followed by a gradual washout, fundamentally differentiating its kinetic modeling from the irreversible trapping of 18F-FDG[2].

CellularUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Transporters cluster_intracellular Intracellular Space (Tumor Cell) Fluciclovine 18F-Fluciclovine ASCT2 ASCT2 / LAT1 Fluciclovine->ASCT2 FDG 18F-FDG GLUT1 GLUT1 / 3 FDG->GLUT1 Choline 11C-Choline CHTK Choline Transporter Choline->CHTK Cytosol_Flu Intracellular Fluciclovine (Reversible Pool) ASCT2->Cytosol_Flu Cytosol_FDG FDG-6-Phosphate (Irreversibly Trapped) GLUT1->Cytosol_FDG Hexokinase Membrane_Cho Phosphatidylcholine (Membrane Bound) CHTK->Membrane_Cho Choline Kinase Cytosol_Flu->ASCT2 Efflux

Diagram 1: Comparative cellular uptake mechanisms of 18F-Fluciclovine, 18F-FDG, and 11C-Choline.

Comparative Uptake Kinetics in Tumor Models

Extensive in vitro pharmacology studies demonstrate that Fluciclovine uptake is exceptionally rapid compared to alternative tracers. In human prostate adenocarcinoma (PCa) cell lines (DU145, PC-3, MDA PCa 2b, LNCaP, and 22Rv1), peak uptake occurs between 5 to 30 minutes[4].

When comparing Fluciclovine to 18F-FDG and 11C-Choline, the causality of the uptake kinetics becomes clear:

  • LNCaP vs. PC-3 Models: PC-3 cells are poorly differentiated and highly aggressive, typically exhibiting higher baseline 18F-FDG uptake due to the Warburg effect[5]. However, Fluciclovine uptake remains robust across both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) lines because ASCT2 overexpression is a universal hallmark of their glutamine addiction[6]. Furthermore, in LNCaP cells, the addition of dihydrotestosterone (DHT) significantly stimulates Fluciclovine uptake, an effect that can be suppressed by the antiandrogen bicalutamide[7].

  • Breast Cancer Models (IDC vs. ILC): In invasive lobular carcinoma (ILC), Fluciclovine demonstrates higher avidity than 18F-FDG, driven by specific ASCT2 upregulation in dense tumor microenvironments[1][3].

Quantitative Comparison Table
RadiotracerPrimary Transporter / TargetIntracellular FatePeak Uptake Time (In Vitro)Key Distinguishing Feature in Assays
18F-Fluciclovine ASCT2 (SLC1A5), LAT1Reversible cytosolic pool5 – 30 minutes[4]Rapid influx/efflux equilibrium; requires immediate cold-washing.
18F-FDG GLUT1, GLUT3Trapped as FDG-6-Phosphate60 – 120 minutesContinuous accumulation; high background in inflammatory cells[2].
11C-Choline Choline TransportersBound in cell membrane20 – 40 minutesIncorporated into phosphatidylcholine via choline kinase[2].
68Ga-PSMA-11 Extracellular PSMAReceptor-mediated endocytosis60 – 90 minutes[5]Highly specific to LNCaP; minimal uptake in PSMA-negative PC-3[5].

Self-Validating Experimental Protocol: In Vitro Cellular Uptake Assay

To generate reproducible uptake data, the experimental protocol must account for the bidirectional nature of ASCT2 and LAT1. The most common point of failure in Fluciclovine assays is tracer efflux during the washing step.

The Causality of the Wash Step: Because Fluciclovine is not trapped via phosphorylation, maintaining the cells at 37°C during washing will cause the intracellular radiotracer to rapidly efflux back into the buffer, destroying the data. Ice-cold buffer must be used to instantly rigidify the lipid bilayer and halt transporter kinetics, thereby "freezing" the intracellular tracer pool for accurate quantification.

Step-by-Step Methodology
  • Cell Seeding & Preparation: Seed 2 × 10⁵ cells/well (e.g., LNCaP or PC-3) in 24-well plates. Incubate at 37°C with 5% CO₂ for 24 hours to establish an adherent monolayer[8].

  • Amino Acid Starvation (Crucial): Remove growth media and wash with warm, amino acid-free buffer (e.g., HBSS). Incubate in amino acid-free buffer for 30 minutes. Rationale: This depletes the intracellular pool of competing neutral amino acids, maximizing the inward concentration gradient for the radiotracer.

  • Tracer Incubation: Add 74 kBq (approx. 2 µCi) of 18F-Fluciclovine per well. Incubate at 37°C for designated time points (e.g., 5, 15, 30, and 60 minutes) to capture the rapid peak uptake[4][8].

  • Arrest Transport (The Cold Wash): Rapidly aspirate the radioactive buffer and immediately wash the cells three times with ice-cold PBS. Rationale: Halts ASCT2/LAT1 antiporter activity and removes unbound extracellular tracer.

  • Cell Lysis: Lyse the cells using 0.1 M NaOH or RIPA buffer. Collect the lysate.

  • Quantification: Measure the radioactivity of the lysate using an automated gamma counter.

  • Normalization: Determine the protein concentration of the lysate using a BCA assay. Express the final uptake rate as pmol/mg protein or % Injected Dose (%ID)/mg protein[4].

Workflow Seed 1. Seed Tumor Cells (e.g., LNCaP, PC-3) Starve 2. Amino Acid Starvation (Maximize transporter gradient) Seed->Starve Tracer 3. Add 18F-Fluciclovine (Time-course: 5, 15, 30, 60 min) Starve->Tracer Wash 4. Rapid Ice-Cold Wash (Halt transport & prevent efflux) Tracer->Wash Lyse 5. Cell Lysis & Gamma Counting (Quantify internalized radioactivity) Wash->Lyse Normalize 6. Protein Assay Normalization (Calculate %ID/mg protein) Lyse->Normalize

Diagram 2: Optimized in vitro workflow for quantifying reversible amino acid radiotracer uptake.

In Vivo Translation and Biodistribution

In vitro kinetics directly dictate in vivo imaging protocols. Because Fluciclovine peaks rapidly (within 5 to 30 minutes) and then slowly washes out, clinical and preclinical PET imaging must commence almost immediately after injection[3][4].

When comparing in vivo xenograft models:

  • Background Clearance: Unlike 11C-Choline or 68Ga-PSMA, which exhibit rapid and intense urinary excretion that obscures the pelvic/prostatic bed, Fluciclovine is excreted slowly through the urinary tract[9]. This delayed renal clearance creates a high tumor-to-background ratio in the early imaging window, making it superior for detecting local prostate cancer recurrence[9][10].

  • Non-Prostatic Neoplasms: Because ASCT2 and LAT1 are upregulated in various cancers to meet glutamine demands, Fluciclovine is not strictly prostate-specific. High uptake is also observed in breast cancer, multiple myeloma, and incidentally in thymomas (despite some thymomas lacking LAT1, suggesting alternative ASC-system involvement)[6][11].

Conclusion

1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (18F-Fluciclovine) offers a distinct metabolic window into tumor biology compared to standard glucose or choline analogs. By targeting the ASCT2 and LAT1 transporters, it provides rapid, high-contrast uptake in glutamine-addicted tumors like prostate and lobular breast carcinomas. For researchers, mastering the bidirectional kinetics of these transporters is paramount; utilizing strict temperature controls during in vitro assays ensures accurate, reproducible quantification of this highly dynamic radiotracer.

References

  • Center for Drug Evaluation and Research Application Number: 208054Orig1s000 Medical Review(s). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging. Journal of Nuclear Medicine. Available at:[Link]

  • Amino Acid Metabolism as a Target for Breast Cancer Imaging. National Institutes of Health (NIH). Available at:[Link]

  • [18F]Fluorocyclobutanecarboxylic Acid in Prostate Cancer due to Androgen. Kanazawa University. Available at:[Link]

  • Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics (RSNA). Available at:[Link]

  • Extraprostatic Uptake of 18F-Fluciclovine: Differentiation of Nonprostatic Neoplasms From Metastatic Prostate Cancer. AJR Online. Available at:[Link]

  • Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Frontiers in Oncology. Available at:[Link]

  • The Role of[18F]Fluciclovine PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis. National Institutes of Health (NIH). Available at:[Link]

  • Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis, Preclinical Evaluation, and First-in-Human PET Study of Quinoline-Containing PSMA Tracers with Decreased Renal Excretion. ACS Publications. Available at:[Link]

  • Incidental Uptake of 18F-Fluciclovine by Type AB Thymoma. Henry Ford Health Scholarly Commons. Available at:[Link]

Sources

Spectroscopic Validation and Performance Comparison of 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right non-natural amino acid scaffold for molecular imaging or targeted therapeutics requires moving beyond basic structural confirmation. It demands a rigorous, self-validating analytical framework. This guide provides an objective performance comparison between 1-Amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid (FMACBC) and its clinical predecessor, Fluciclovine (FACBC), detailing the mechanistic rationale and step-by-step spectroscopic validation protocols required to characterize these highly polar, conformationally restricted analogs.

Mechanistic Rationale: The Role of the C3-Methyl Group

Fluciclovine (anti-1-amino-3-fluorocyclobutane-1-carboxylic acid) is an FDA-approved radiotracer that exploits the upregulated amino acid metabolism in oncology, specifically targeting the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1)[1]. While highly effective, the cyclobutane ring in FACBC retains a degree of conformational flexibility, rapidly interconverting between "butterfly" puckered states.

The introduction of a methyl group at the C3 position to create FMACBC is a deliberate structural modification designed to induce steric bulk[2]. This modification serves two causal purposes:

  • Conformational Locking: The bulky methyl group restricts ring inversion, forcing the fluorine atom into a stable pseudo-axial or pseudo-equatorial orientation. This fixed dipole moment directly alters the molecule's presentation to the transporter's binding pocket, shifting the affinity bias[3].

  • Metabolic Shielding: The increased steric hindrance around the C3 position provides resistance against potential enzymatic defluorination, theoretically extending the biological half-life of the probe in vivo.

Comparative Spectroscopic Performance

Because fluorine is absent from native biological systems, 19 F NMR serves as an exceptionally sensitive probe for these analogs. The 19 F nucleus boasts a 100% natural abundance, a spin of 1/2, and a massive chemical shift range (>400 ppm), making it exquisitely sensitive to subtle changes in the cyclobutane ring's chemical environment[4].

The table below summarizes the comparative spectroscopic and functional data for FMACBC against standard alternatives.

Table 1: Spectroscopic and Functional Comparison of Cyclobutane Amino Acids
Compound AnalogStructural FeatureExact Mass [M+H]⁺ 19 F NMR Shift (ppm)* 1 H NMR (C3-R) ShiftTransporter Bias
FACBC (Fluciclovine) C3-Fluoro, C3-Hydrogenm/z 134.06~ -175.0 (multiplet)~ 5.1 ppm (C3-H)ASCT2 / LAT1 Mixed
FMACBC C3-Fluoro, C3-Methylm/z 148.07~ -155.0 (singlet)**~ 1.5 ppm (C3-CH₃)LAT1 Biased
DFACBC C3,C3-Difluorom/z 152.05~ -95.0, -110.0 (AB quartet)None (No C3 protons)ASCT2 Biased

*Shifts are approximate and dependent on pH/solvent conditions. **The lack of a geminal proton at C3 in FMACBC eliminates 2JHF​ scalar coupling, collapsing the 19 F signal into a sharp singlet (when 1 H decoupled), significantly increasing the Signal-to-Noise (S/N) ratio compared to FACBC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical choice is grounded in a specific chemical causality.

Protocol A: Quantitative Multinuclear NMR ( 19 F, 1 H, 13 C)

Objective: Confirm structural isomerism and absolute purity without biological background interference[5].

  • Sample Preparation: Dissolve 5.0 mg of FMACBC in 600 µL of Deuterium Oxide (D₂O).

    • Causality: D₂O mimics the physiological aqueous environment, ensuring the amino acid remains in its native zwitterionic state for accurate conformational analysis.

  • Internal Standardization: Add 0.1% Trifluoroacetic acid (TFA) to the NMR tube.

    • Causality & Self-Validation: TFA serves a dual purpose. Chemically, it lowers the pH to fully protonate the carboxylate, preventing line broadening caused by intermediate proton exchange rates. Analytically, it provides a locked reference peak (-76.55 ppm for 19 F). A sharp, symmetrical TFA singlet internally validates that the magnetic field is perfectly shimmed before acquiring the target analyte signal.

  • Acquisition: Acquire 19 F{ 1 H} decoupled spectra.

    • Causality: Proton decoupling collapses complex multiplets into sharp singlets. For FMACBC, this eliminates long-range coupling to the methyl protons, maximizing the S/N ratio and allowing precise quantification of any trace diastereomeric impurities.

Protocol B: HILIC-LC-MS/MS Characterization

Objective: Validate exact mass and chromatographic purity.

  • Mobile Phase Configuration: Prepare Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: Maintaining a low pH (3.0) ensures the amine group is fully protonated, which is an absolute requirement for maximizing Electrospray Ionization (ESI+) efficiency in the mass spectrometer.

  • Column Selection: Utilize a ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Small, highly polar aliphatic amino acids like FMACBC exhibit zero retention on standard Reversed-Phase (C18) columns. HILIC provides orthogonal retention based on hydrophilic partitioning, ensuring the analyte is retained past the solvent void volume.

  • System Suitability (Self-Validation): Inject a known reference standard of FACBC prior to the FMACBC samples.

    • Self-Validation: If the FACBC standard elutes at the expected retention time with a Gaussian peak shape, it internally validates the column's equilibration state and mobile phase integrity before testing the novel analog.

Protocol C: In Vitro Transporter Competitive Uptake Assay

Objective: Map the specific cellular transport mechanism of the analog[6].

  • Cell Preparation: Seed PC-3 human prostate cancer cells in 24-well plates. Prior to the assay, starve the cells in a Na⁺-free buffer (e.g., choline chloride substituted) for 30 minutes.

    • Causality: Na⁺ depletion functionally disables sodium-dependent transporters (like ASCT2), isolating the activity of sodium-independent transporters (like LAT1). This allows for precise mapping of the analog's transport dependency[6].

  • Competitive Inhibition: Co-incubate cells with FMACBC and specific inhibitors: N-methyl-α-aminoisobutyric acid (MeAIB, system A/ASCT2 inhibitor) or 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH, system L/LAT1 inhibitor).

    • Self-Validation: The differential reduction in uptake between the MeAIB-treated wells (negative control for LAT1) and BCH-treated wells internally validates the specific receptor pathway utilized by the analog.

Analytical Workflow Visualization

The following diagram maps the logical progression from compound synthesis through spectroscopic and functional validation.

G A Compound Synthesis (FMACBC & Analogs) B Spectroscopic Validation Pipeline A->B Purified Analogs C Multinuclear NMR (19F, 1H, 13C) B->C Structural ID D HILIC LC-MS/MS Characterization B->D Mass & Purity E In Vitro Transport Assays (ASCT2 vs LAT1) C->E Validated Structure D->E >99% Purity Confirmed F Clinical Candidate Selection E->F Transporter Specificity

Figure 1: Workflow for the spectroscopic and functional validation of FMACBC analogs.

Conclusion

The transition from FACBC to 3-methylated analogs like FMACBC represents a rational approach to optimizing amino acid-based radiotracers. By utilizing 19 F NMR to exploit the lack of biological background[5] and HILIC-LC-MS/MS to overcome polar retention issues, researchers can establish a self-validating analytical pipeline. The addition of the C3-methyl group not only simplifies the 19 F NMR spectra by removing scalar coupling but also provides a structural handle to tune LAT1 vs. ASCT2 transporter specificity, paving the way for next-generation oncological imaging agents.

References

[4] Title: Fluorine labeling of proteins for NMR studies Source: UCLA URL: [Link]

[2] Title: Some known fluorinated cyclobutane‐containing amino acids Source: ResearchGate URL: [Link]

[5] Title: Synthesis of complex unnatural fluorine-containing amino acids Source: NIH PMC URL: [Link]

[6] Title: Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer Source: Journal of Nuclear Medicine URL: [Link]

[1] Title: Extraprostatic Uptake of 18F-Fluciclovine: Differentiation of Nonprostatic Neoplasms From Metastatic Prostate Cancer Source: AJR Online URL: [Link]

[3] Title: Boramino acid as a marker for amino acid transporters Source: NIH PMC URL: [Link]

Sources

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